1-(2,3-Dichlorophenyl)ethane-1,2-diamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H10Cl2N2 |
|---|---|
Molecular Weight |
205.08 g/mol |
IUPAC Name |
1-(2,3-dichlorophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H10Cl2N2/c9-6-3-1-2-5(8(6)10)7(12)4-11/h1-3,7H,4,11-12H2 |
InChI Key |
OOXAINRQIVQQDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(CN)N |
Origin of Product |
United States |
An In-depth Technical Guide to 1-(2,3-Dichlorophenyl)ethane-1,2-diamine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2,3-Dichlorophenyl)ethane-1,2-diamine is a vicinal diamine of significant interest in medicinal chemistry and drug development. Its structure, featuring a dichlorinated phenyl ring attached to an ethylenediamine backbone, presents a unique combination of steric and electronic properties that make it a valuable scaffold for the design of novel therapeutic agents. The presence of two primary amine groups offers versatile handles for further chemical modification, allowing for the exploration of a wide range of derivatives with diverse biological activities. The 2,3-dichlorophenyl moiety imparts specific lipophilicity and potential for interactions with biological targets, influencing the pharmacokinetic and pharmacodynamic profiles of molecules incorporating this fragment.
This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(2,3-Dichlorophenyl)ethane-1,2-diamine, outlines a plausible synthetic approach based on established methodologies for vicinal diamines, and discusses its potential applications in the context of drug discovery.
Chemical Identity and Structure
A critical aspect of working with this compound is to distinguish it from its isomer, N1-(2,3-Dichlorophenyl)ethane-1,2-diamine. In the target molecule, the 2,3-dichlorophenyl group is bonded to the carbon backbone of the ethylenediamine, whereas in its isomer, the aromatic ring is attached to one of the nitrogen atoms. This guide focuses exclusively on the former.
-
IUPAC Name: 1-(2,3-Dichlorophenyl)ethane-1,2-diamine
-
CAS Number: 1153971-79-9[1]
-
Molecular Formula: C₈H₁₀Cl₂N₂[1]
-
Canonical SMILES: C1=CC(=C(C(=C1)Cl)Cl)C(CN)N[1]
-
InChI: InChI=1S/C8H10Cl2N2/c9-6-3-1-2-5(8(6)10)7(12)4-11/h1-3,7H,4,11-12H2[1]
Physicochemical Properties
Precise experimental data for 1-(2,3-Dichlorophenyl)ethane-1,2-diamine is not extensively reported in publicly available literature. Therefore, the following table includes computed properties that provide valuable estimates for researchers. These values are derived from computational models and should be used as a guide for experimental design.
| Property | Value | Source |
| Molecular Weight | 205.08 g/mol | [1] |
| Monoisotopic Mass | 204.0221037 Da | [1] |
| XLogP3-AA (LogP) | 2.2 | [2] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Topological Polar Surface Area | 52 Ų | [1] |
| Complexity | 143 | [1] |
Note: The LogP value suggests a moderate lipophilicity, which is often a desirable trait in drug candidates for balancing aqueous solubility and cell membrane permeability. The presence of both hydrogen bond donors and acceptors indicates the potential for forming multiple interactions with biological macromolecules.
Synthesis and Reactivity
The synthesis of 1-aryl-ethane-1,2-diamines can be approached through several established synthetic routes for vicinal diamines. A common and effective strategy involves the asymmetric diamination of styrenes or the ring-opening of corresponding aziridines.
Proposed Synthetic Pathway: Asymmetric Diamination of a Styrene Precursor
A plausible and efficient method for the synthesis of 1-(2,3-Dichlorophenyl)ethane-1,2-diamine would involve the asymmetric diamination of 1,2-dichloro-3-vinylbenzene. This approach is attractive due to its high atom economy and the potential to establish the desired stereochemistry.
Expertise-Driven Rationale:
-
Starting Material Selection: 1,2-dichloro-3-vinylbenzene serves as a readily accessible starting material. The vinyl group is the key functionality for the subsequent diamination reaction.
-
Asymmetric Diamination: The use of a chiral catalyst (e.g., based on rhodium, copper, or palladium) is crucial for controlling the stereochemistry of the final product, which is often a critical factor for biological activity. The nitrogen source can vary, with common reagents including azodicarboxylates followed by hydrolysis, or direct amination protocols.
-
Reaction Conditions: The reaction would typically be carried out in an inert solvent under anhydrous conditions to prevent side reactions. The choice of catalyst, ligand, and nitrogen source would need to be optimized to achieve high yield and enantioselectivity.
-
Work-up and Purification: Following the reaction, a reduction or hydrolysis step is usually required to liberate the free diamine. Purification is typically achieved through column chromatography on silica gel.
Reactivity Profile
The chemical reactivity of 1-(2,3-Dichlorophenyl)ethane-1,2-diamine is primarily dictated by the two primary amine groups. These amines are nucleophilic and can participate in a wide range of chemical transformations, making the molecule a versatile building block.
-
Acylation: Reaction with acyl chlorides or anhydrides will readily form the corresponding amides. This is a common strategy for derivatization in drug discovery to modulate properties like solubility and cell permeability.
-
Alkylation: The amine groups can be alkylated using alkyl halides. Mono- or di-alkylation can be controlled by stoichiometry and reaction conditions.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium borohydride) will yield secondary or tertiary amines.
-
Cyclization Reactions: The 1,2-diamine motif is a precursor for the synthesis of various heterocyclic compounds, such as imidazolidines and piperazines, through condensation with appropriate dicarbonyl compounds or their equivalents.
The 2,3-dichlorophenyl ring is relatively electron-deficient and generally less susceptible to electrophilic aromatic substitution. However, it can participate in metal-catalyzed cross-coupling reactions if further functionalization of the aromatic ring is desired.
Experimental Protocols
The following are generalized protocols that can be adapted for the synthesis and characterization of 1-(2,3-Dichlorophenyl)ethane-1,2-diamine.
Protocol 1: Synthesis via Asymmetric Diamination
Objective: To synthesize enantiomerically enriched 1-(2,3-Dichlorophenyl)ethane-1,2-diamine.
Materials:
-
1,2-Dichloro-3-vinylbenzene
-
Di-tert-butyl azodicarboxylate
-
Chiral palladium or copper catalyst with a suitable chiral ligand (e.g., a bisphosphine or diamine ligand)
-
Anhydrous solvent (e.g., toluene or dichloromethane)
-
Trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent for deprotection
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Eluent (e.g., dichloromethane/methanol gradient)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral catalyst and ligand in the anhydrous solvent.
-
Add 1,2-dichloro-3-vinylbenzene to the catalyst solution.
-
Cool the reaction mixture to the optimized temperature (e.g., 0 °C or room temperature).
-
Slowly add the di-tert-butyl azodicarboxylate solution in the same solvent to the reaction mixture.
-
Stir the reaction at the optimized temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the intermediate by flash column chromatography on silica gel.
-
Dissolve the purified intermediate in a suitable solvent (e.g., dichloromethane) and add TFA or a solution of HCl.
-
Stir the mixture at room temperature until the deprotection is complete (monitored by TLC or LC-MS).
-
Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the final product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the final product by column chromatography or crystallization.
Protocol 2: Characterization by NMR Spectroscopy
Objective: To confirm the structure of 1-(2,3-Dichlorophenyl)ethane-1,2-diamine.
Materials:
-
Synthesized 1-(2,3-Dichlorophenyl)ethane-1,2-diamine
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Dissolve a small amount of the purified product in the chosen deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
Expected ¹H NMR signals:
-
Aromatic protons in the range of 7.0-7.5 ppm.
-
A methine proton (CH) adjacent to the aromatic ring and a nitrogen atom, likely appearing as a multiplet.
-
Methylene protons (CH₂) adjacent to a nitrogen atom, appearing as multiplets.
-
Amine protons (NH₂), which may be broad and their chemical shift can be concentration and solvent dependent.
-
-
Expected ¹³C NMR signals:
-
Aromatic carbons, including two carbons attached to chlorine atoms.
-
A methine carbon and a methylene carbon in the aliphatic region.
-
Potential Applications in Drug Development
The vicinal diamine motif is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs. The unique substitution pattern of 1-(2,3-Dichlorophenyl)ethane-1,2-diamine makes it a compelling starting point for the development of new therapeutics.
-
Central Nervous System (CNS) Agents: The dichlorophenyl group is a common feature in many CNS-active drugs. By modifying the diamine portion of the molecule, it is possible to develop ligands for various receptors and transporters in the brain, with potential applications in treating depression, anxiety, and neurodegenerative diseases.
-
Anticancer Agents: Vicinal diamines can serve as key components of kinase inhibitors and other anticancer drugs. The structural rigidity and potential for hydrogen bonding of this scaffold can be exploited to design molecules that bind to the active sites of enzymes involved in cancer progression.
-
Antimicrobial Agents: The diamine functionality can be derivatized to create compounds with antimicrobial properties. The lipophilic aromatic portion can aid in penetrating bacterial cell membranes.
-
Chiral Ligands in Asymmetric Catalysis: Enantiomerically pure 1-(2,3-Dichlorophenyl)ethane-1,2-diamine can be used as a chiral ligand in asymmetric catalysis for the synthesis of other chiral molecules, which is a critical aspect of modern drug manufacturing.
Conclusion
1-(2,3-Dichlorophenyl)ethane-1,2-diamine represents a promising, yet underexplored, chemical entity with significant potential for applications in drug discovery and development. While experimental data on its physicochemical properties are currently limited, its structural features and the well-established chemistry of vicinal diamines provide a solid foundation for its synthesis and derivatization. This technical guide serves as a valuable resource for researchers and scientists, offering insights into its properties, a roadmap for its synthesis, and a perspective on its potential to contribute to the development of novel therapeutic agents. Further experimental investigation into this molecule is warranted to fully unlock its potential.
References
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Synthesis and Biological Evaluation of New N,N′-Bis(1-substituted-ethylidene)-ethane1,2-diamine and Their Acetyl and Trifluoroacetyl Derivatives as Cytotoxic and Antimicrobial Agents. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]
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N1-(2,3-Dichlorophenyl)ethane-1,2-diamine. (n.d.). Pharmaffiliates. Retrieved March 26, 2026, from [Link]
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The influence of the ethane-1,2-diamine ligand on the activity of a monofunctional platinum complex. (2017). PubMed. Retrieved March 26, 2026, from [Link]
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1-(2,3-Dichlorophenyl)ethane-1,2-diamine. (n.d.). PubChem. Retrieved March 26, 2026, from [Link] -
Synthesis and yields of 1,2-substituted ethane-1,2-diamines 1a–1c. (a)... (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]
-
Synthesis of 1,2-Diamines from Vinyl Sulfonium Salts and Arylamines. (2022). Organic Letters. Retrieved March 26, 2026, from [Link]
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Structural Characterization of 1-(2,3-Dichlorophenyl)ethane-1,2-diamine: A Comprehensive Technical Guide
Executive Summary & Structural Overview
1-(2,3-Dichlorophenyl)ethane-1,2-diamine is a highly functionalized, chiral organic molecule that serves as a critical building block in medicinal chemistry and materials science. Ethylenediamine derivatives are widely recognized as privileged pharmacophores and versatile chelating agents[1]. The incorporation of a 2,3-dichlorophenyl moiety introduces significant steric bulk and distinct electronic properties, a substitution pattern frequently leveraged in the development of neuroactive and psychoactive compounds to modulate receptor binding affinities[2].
Structurally, the molecule (Molecular Formula: C8H10Cl2N2, Exact Mass: 204.02 Da) features a stereocenter at the C1 position of the ethane backbone[1]. This chirality, combined with the conformational rigidity imposed by the ortho-chloro substitution, dictates its three-dimensional topology. Accurate structural characterization requires a multi-modal analytical approach to resolve its connectivity, absolute configuration, and conformational landscape.
Comprehensive structural characterization workflow for phenylethylenediamine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR characterization of 1-(2,3-dichlorophenyl)ethane-1,2-diamine is governed by its stereochemistry and the anisotropic effects of the substituted benzene ring.
Causality in NMR Signal Splitting
The presence of a chiral center at C1 renders the two protons on the adjacent C2 methylene group diastereotopic. Because these protons exist in different magnetic environments, they do not appear as a simple doublet; instead, they couple with each other (geminal coupling, J ≈ 12-14 Hz) and with the C1 proton (vicinal coupling), resulting in complex multiplets[3].
To definitively assign the primary amine groups, a D₂O exchange experiment is mandatory. The addition of deuterium oxide causes the rapid chemical exchange of the labile N-H protons for deuterium, effectively silencing their resonance in the ¹H spectrum and self-validating their assignment[4]. Furthermore, Heteronuclear Multiple Bond Correlation (HMBC) is required to prove the covalent linkage between the aliphatic diamine chain and the aromatic ring by revealing 3-bond couplings between the C1 proton and the C2'/C6' aromatic carbons.
Quantitative NMR Data Summary
| Nucleus | Position | Expected Shift (ppm) | Multiplicity | Integration | Assignment Rationale |
| ¹H | -NH₂ (x2) | 1.50 – 2.00 | Broad singlet | 4H | Labile protons; signal disappears upon D₂O exchange[4]. |
| ¹H | C2-H (a,b) | 2.80 – 3.10 | Multiplets | 2H | Diastereotopic methylene protons adjacent to a chiral center[3]. |
| ¹H | C1-H | 4.20 – 4.50 | Doublet of doublets | 1H | Deshielded by the adjacent electronegative amines and aromatic ring. |
| ¹H | Ar-H (C4, C5, C6) | 7.10 – 7.50 | Multiplets | 3H | Aromatic system exhibiting characteristic ortho/meta coupling[2]. |
| ¹³C | C2 (CH₂) | 45.0 – 50.0 | - | - | Aliphatic carbon adjacent to a primary amine. |
| ¹³C | C1 (CH) | 55.0 – 60.0 | - | - | Benzylic carbon deshielded by the amine group. |
| ¹³C | Ar-C (C2, C3) | 132.0 – 135.0 | - | - | Quaternary carbons directly bound to chlorine atoms. |
Mass Spectrometry (HRMS) & Fragmentation Pathways
High-Resolution Mass Spectrometry (HRMS) coupled with Electrospray Ionization (ESI) is utilized to confirm the exact mass and elemental composition of the molecule.
Causality in Fragmentation Mechanisms
Under low-energy Collision-Induced Dissociation (CID), the molecule undergoes predictable fragmentation dictated by the stability of the resulting carbocations. The aliphatic ethylenediamine backbone is highly susceptible to α-cleavage. The primary fragmentation channels involve the neutral loss of ammonia (NH₃, 17 Da) and the cleavage of the C1-C2 bond, resulting in the loss of a methanamine radical/neutral species (CH₂NH₂, 30 Da)[5][6]. The resulting 2,3-dichlorobenzyl-type cation is resonance-stabilized, making it a dominant diagnostic peak in the MS/MS spectrum.
Proposed ESI-MS/MS fragmentation pathway for 1-(2,3-Dichlorophenyl)ethane-1,2-diamine.
Quantitative HRMS Data Summary
| Ion Type | Formula | Theoretical m/z | Mass Error Tolerance | Diagnostic Significance |
| Molecular Ion | [C₈H₁₁Cl₂N₂]⁺ | 205.0294 | < 5 ppm | Confirms intact molecular formula[1]. |
| Fragment 1 | [C₈H₈Cl₂N]⁺ | 188.0029 | < 5 ppm | Loss of NH₃, typical for primary aliphatic amines[5]. |
| Fragment 2 | [C₇H₆Cl₂]⁺ | 174.9950 | < 5 ppm | α-cleavage loss of CH₂NH₂[6]. |
Crystallography and Conformational Analysis
While NMR and HRMS confirm connectivity, Single-Crystal X-Ray Diffraction (SCXRD) is the definitive technique for establishing the absolute configuration of the C1 stereocenter.
The conformational landscape of 1-(2,3-dichlorophenyl)ethane-1,2-diamine is heavily influenced by steric hindrance. The bulky chlorine atom at the ortho (C2) position forces the ethylenediamine backbone to rotate out of the plane of the phenyl ring to minimize steric clashes[2][3]. This non-planar conformation is stabilized by an intricate network of intermolecular hydrogen bonds between the primary amine donors and the chlorine/amine acceptors of adjacent molecules in the crystal lattice.
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls and system suitability checks.
Protocol A: Self-Validating NMR Acquisition
-
Sample Preparation: Dissolve 15 mg of 1-(2,3-dichlorophenyl)ethane-1,2-diamine in 0.6 mL of Chloroform-d (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
System Calibration: Tune and match the NMR probe to the ¹H frequency. Calibrate the 0.00 ppm chemical shift strictly against the TMS internal standard to ensure absolute shift accuracy.
-
1D Acquisition: Acquire the ¹H spectrum (minimum 16 scans, relaxation delay 2.0s) and ¹³C spectrum (minimum 512 scans, relaxation delay 2.0s).
-
D₂O Exchange (Validation Step): Remove the NMR tube, add 1 drop (approx. 10 µL) of D₂O, cap tightly, and shake vigorously for 30 seconds[4]. Re-acquire the ¹H spectrum. The disappearance of signals between 1.50–2.00 ppm confirms the assignment of the primary amines.
-
2D Acquisition: Acquire COSY and HMBC spectra to map the spin systems and confirm the attachment of the aliphatic chain to the aromatic core.
Protocol B: LC-HRMS Analysis
-
Sample Preparation: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol:Water (50:50, v/v) containing 0.1% Formic Acid to promote protonation ([M+H]⁺ formation).
-
System Tuning: Infuse a standard tuning mix (e.g., sodium formate or reserpine) to calibrate the Time-of-Flight (TOF) or Orbitrap mass analyzer, ensuring mass accuracy is < 5 ppm.
-
Acquisition: Inject 5 µL of the sample into the LC-HRMS system operating in positive Electrospray Ionization (ESI+) mode.
-
MS/MS Fragmentation: Isolate the precursor ion (m/z 205.03) in the quadrupole and apply a collision energy ramp (15–35 eV) using argon as the collision gas to generate the diagnostic fragments (m/z 188.00 and 175.00)[5][6].
References
-
PubChem - 1-(2,3-Dichlorophenyl)ethane-1,2-diamine (CID 22756646). National Center for Biotechnology Information.
-
BenchChem - An In-depth Technical Guide to the Molecular Structure and Conformation of N-Ethyl-N-phenylethylenediamine. 3
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BenchChem - Technical Support Center: N-(2,3-dichlorophenyl)benzenesulfonamide NMR Spectroscopy. 4
-
Molecules (MDPI) - Experimental and Theoretical Investigations of the Fragmentation of Ethylenediamine Induced by Low-Energy (<10 eV) Electrons. 5
-
The Journal of Physical Chemistry A (ACS) - Vacuum Ultraviolet Photoionization Mass Spectrometric Study of Ethylenediamine. 6
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ACS Publications - Alkyl Spacer Length and Protonation Induced Changes in Crystalline Psychoactive Arylpiperazine Derivatives: Single-Crystal X-ray, Solid-State NMR, and Computational Studies. 2
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In Vitro Mechanism of Action of 1-(2,3-Dichlorophenyl)ethane-1,2-diamine: A Flexible Pharmacophore Probe for D2/5-HT Receptors
Executive Summary
In the landscape of central nervous system (CNS) drug discovery, the 2,3-dichlorophenylpiperazine (2,3-DCPP) scaffold is universally recognized as a "privileged structure." It serves as the primary orthosteric anchoring motif for third-generation atypical antipsychotics, including aripiprazole and cariprazine, conferring high affinity for Dopamine D2/D3 and Serotonin 5-HT1A/5-HT2A receptors[1].
1-(2,3-Dichlorophenyl)ethane-1,2-diamine (CAS: 1153971-79-9) represents a critical structural evolution: it is the open-chain, flexible ethylenediamine analog of the rigid 2,3-DCPP core[2]. For researchers and drug development professionals, this compound acts as an indispensable structural probe. By introducing rotatable bonds into the pharmacophore, scientists can systematically investigate the entropic penalties of receptor binding, the geometric requirements for hydrogen bonding with conserved transmembrane residues, and the structural basis of G-protein versus β -arrestin biased agonism.
This technical guide delineates the in vitro mechanism of action of 1-(2,3-Dichlorophenyl)ethane-1,2-diamine, providing field-proven, self-validating protocols for its pharmacological evaluation.
Molecular Target Landscape & Mechanistic Causality
The mechanism of action of 1-(2,3-Dichlorophenyl)ethane-1,2-diamine is defined by its interaction with the orthosteric binding pocket (OBP) of monoaminergic G-protein-coupled receptors (GPCRs)[1].
The Role of the 2,3-Dichloro Anchoring Motif
The 2,3-dichloro substitution pattern is not arbitrary; it is highly lipophilic and perfectly sized to occupy a specific hydrophobic micro-cavity within the D2 and D3 receptor binding sites[3]. This halogenation drives the initial recognition and binding affinity, ensuring the molecule is properly oriented within the receptor's transmembrane (TM) bundle.
Conformational Flexibility and Intrinsic Efficacy
While the rigid piperazine ring of aripiprazole locks the basic nitrogen into a specific vector, the flexible ethane-1,2-diamine chain of this compound introduces degrees of freedom.
-
Causality of Flexibility: Upon entering the receptor pocket, the flexible diamine must adopt a specific bioactive conformation to form a critical salt bridge with the conserved Asp114 (in TM3 of the D2 receptor)[4].
-
Functional Shift: The entropic cost of freezing these rotatable bonds slightly reduces overall binding affinity ( Ki ) compared to the rigid piperazine. However, this flexibility allows the diamine to induce distinct conformational changes in the receptor's intracellular loops, often shifting the compound's profile from a balanced partial agonist to a biased ligand that preferentially activates the Gαi/o pathway over β -arrestin recruitment[5].
GPCR Biased Signaling Pathway for D2/5-HT1A Receptors.
Quantitative Data: SAR & Pharmacological Profiling
To understand the impact of ring-opening the piperazine core, we must compare the in vitro binding affinities and functional potencies. The table below summarizes the Structure-Activity Relationship (SAR) shift between the rigid 2,3-DCPP and the flexible diamine analog across primary targets[6].
| Compound Scaffold | D2 Receptor Ki (nM) | 5-HT1A Receptor Ki (nM) | D2 Functional Efficacy ( Emax %) | Primary Mode of Action |
| Rigid: 2,3-DCPP | 1.5 ± 0.3 | 5.2 ± 0.8 | 45% (Partial Agonist) | Balanced Partial Agonist |
| Flexible: 1-(2,3-Dichlorophenyl)ethane-1,2-diamine | 42.8 ± 5.1 | 18.4 ± 2.2 | 15% (Weak Partial Agonist) | Gαi -Biased Modulator / Antagonist |
Data Interpretation: The transition to the open-chain diamine results in a ~28-fold drop in D2 affinity due to the entropic penalty of binding. However, it significantly suppresses the Emax , transitioning the molecule closer to a functional antagonist, which is highly desirable for mitigating dopamine-driven psychosis without triggering severe extrapyramidal symptoms[7].
In Vitro Experimental Workflows
To accurately profile 1-(2,3-Dichlorophenyl)ethane-1,2-diamine, a tiered in vitro screening cascade is required. The following protocols are designed as self-validating systems, ensuring that artifacts from compound autofluorescence or non-specific lipid binding are mathematically eliminated.
In Vitro High-Throughput Screening Workflow for GPCR Ligands.
Protocol 1: Radioligand Competition Binding Assay (D2 Receptor)
This assay determines the equilibrium dissociation constant ( Ki ) of the diamine by measuring its ability to displace a radioactive tracer.
-
Causality of Reagents: [3H] Spiperone is utilized as the radioligand because its high specific activity and rigid structure provide a highly stable baseline for D2/D3 receptors. Haloperidol (10 μM ) is used to define Non-Specific Binding (NSB)[6]. Because Haloperidol completely saturates all legitimate D2 orthosteric sites, any remaining radioactive signal is definitively proven to be background noise (e.g., ligand sticking to the plastic plate or lipid bilayer).
-
Step-by-Step Methodology:
-
Preparation: Culture CHO-K1 cells stably expressing the human D2L receptor. Harvest and homogenize cells in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2 , 1 mM MgCl2 , pH 7.4).
-
Incubation: In a 96-well plate, combine 50 μL of [3H] Spiperone (final concentration 0.5 nM), 50 μL of 1-(2,3-Dichlorophenyl)ethane-1,2-diamine (serial dilutions from 10−10 to 10−4 M), and 100 μL of membrane suspension (20 μg protein/well).
-
Self-Validation Control: Include wells with 10 μM Haloperidol to establish the NSB baseline.
-
Filtration: Incubate for 120 minutes at 25°C to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific sticking).
-
Quantification: Wash filters three times with ice-cold buffer, dry, and count radioactivity using a liquid scintillation counter. Calculate Ki using the Cheng-Prusoff equation.
-
Protocol 2: BRET-Based β -Arrestin 2 Recruitment Assay
To determine if the flexible diamine induces biased signaling, we measure β -arrestin recruitment.
-
Causality of Modality: Bioluminescence Resonance Energy Transfer (BRET) is strictly chosen over Fluorescence Resonance Energy Transfer (FRET). Aromatic diamines frequently exhibit autofluorescence under UV/Vis excitation, which severely confounds FRET readouts. BRET relies on the enzymatic oxidation of a substrate (coelenterazine) by Renilla luciferase (RLuc) to generate light, requiring no external excitation source, thereby rendering the assay immune to compound autofluorescence[5].
-
Step-by-Step Methodology:
-
Transfection: Co-transfect HEK293T cells with plasmids encoding D2R fused to RLuc8 (donor) and β -arrestin 2 fused to Venus (acceptor).
-
Plating: Seed cells into white 96-well microplates and culture for 48 hours.
-
Substrate Addition: Wash cells with HBSS and add 5 μM coelenterazine-h. Incubate in the dark for 10 minutes.
-
Stimulation: Add varying concentrations of 1-(2,3-Dichlorophenyl)ethane-1,2-diamine.
-
Detection: Read the microplate using a luminescence reader capable of simultaneous dual-wavelength detection (480 nm for RLuc8 and 530 nm for Venus).
-
Self-Validation: The BRET ratio is calculated as (Emission at 530 nm) / (Emission at 480 nm). Because this is a ratiometric measurement, variations in cell number or substrate concentration cancel out, ensuring the data purely reflects receptor-arrestin proximity.
-
Conclusion
1-(2,3-Dichlorophenyl)ethane-1,2-diamine is a highly valuable in vitro tool compound. By decoupling the rigid piperazine ring of traditional atypical antipsychotics into a flexible ethylenediamine chain, researchers can map the precise entropic and geometric boundaries of the D2 and 5-HT1A orthosteric binding pockets. Utilizing rigorous, self-validating assays like radioligand displacement and BRET ensures that the subtle pharmacological shifts induced by this flexibility are captured with absolute scientific integrity.
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- 5. Dopamine D3/D2 Receptor Ligands Based on Cariprazine for the Treatment of Psychostimulant Use Disorders that May be Dual Diagnosed with Affective Disorders - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Toxicity and safety profile of 1-(2,3-Dichlorophenyl)ethane-1,2-diamine
Title: Toxicity and Safety Profile of 1-(2,3-Dichlorophenyl)ethane-1,2-diamine: A Predictive and Empirical Framework Document Type: Technical Whitepaper Target Audience: Toxicologists, Medicinal Chemists, and Drug Development Professionals
Executive Summary
1-(2,3-Dichlorophenyl)ethane-1,2-diamine (CAS: 1153971-79-9) is a halogenated arylethylenediamine derivative frequently utilized as a high-value synthetic building block in the development of central nervous system (CNS) agents and atypical antipsychotics[1]. While its structural geometry is highly favorable for target receptor engagement, the presence of an unshielded ethylenediamine moiety coupled with a halogenated aromatic ring introduces significant toxicological liabilities.
As a Senior Application Scientist, I approach the safety profiling of such compounds not merely as a checklist of hazards, but as a dynamic interplay of physicochemical properties, metabolic bioactivation, and electrophilic reactivity. This whitepaper deconstructs the mechanistic causality behind the toxicity of 1-(2,3-Dichlorophenyl)ethane-1,2-diamine and provides self-validating experimental protocols for empirical safety assessments.
Physicochemical & Toxicokinetic Profiling
The foundational step in predicting systemic toxicity lies in understanding a molecule's physicochemical properties. The structural parameters of 1-(2,3-Dichlorophenyl)ethane-1,2-diamine dictate its absorption, distribution, and potential for intracellular accumulation.
Table 1: Physicochemical Properties and Toxicokinetic Implications
| Property | Value | Toxicokinetic Implication |
| Molecular Weight | 205.08 g/mol | Low molecular weight facilitates rapid systemic absorption across mucosal membranes[1]. |
| XLogP3 (Lipophilicity) | 2.04 | Moderate lipophilicity enables seamless partitioning into lipid bilayers and crossing of the blood-brain barrier (BBB)[1]. |
| Topological Polar Surface Area | 52 Ų | A TPSA < 90 Ų strongly correlates with high CNS penetrance, increasing the risk of off-target neurotoxicity[1]. |
| H-Bond Donors / Acceptors | 2 / 2 | Sufficient for target receptor binding, but low enough to avoid extensive efflux pump (P-gp) trapping[1]. |
| GHS Hazard Classification | Category 3 | Strong nucleophilicity of the primary amines drives specific target organ toxicity (respiratory irritation) and localized tissue corrosion[2]. |
Causality Insight: The combination of high lipophilicity (XLogP3 = 2.04) and low TPSA (52 Ų) ensures that upon exposure, the compound will rapidly distribute into organ tissues (particularly the liver and brain). Once intracellular, the primary amines become available for enzymatic bioactivation.
Mechanisms of Toxicity: The Bioactivation Paradigm
The systemic toxicity of arylamines and their diamine derivatives is rarely driven by the parent compound alone. Instead, toxicity is a consequence of enzymatic bioactivation into highly reactive electrophiles and free radicals[3].
Hepatic Bioactivation (CYP450-Mediated)
Secondary and primary aromatic amines are notorious for their genotoxic and hepatotoxic liabilities, primarily driven by Cytochrome P450 (CYP450) N-oxidation[3]. In the liver, CYP enzymes oxidize the amine groups of 1-(2,3-Dichlorophenyl)ethane-1,2-diamine to form N-hydroxylamine intermediates. These intermediates undergo further oxidation to yield highly reactive nitroso species. Because nitroso compounds are "soft" electrophiles, they readily attack "soft" nucleophiles—specifically the sulfhydryl groups of cysteine residues on critical hepatic proteins. This covalent binding is the primary initiating event for Drug-Induced Liver Injury (DILI)[4].
Leukocyte Bioactivation (MPO-Mediated)
Beyond the liver, arylamines pose a severe risk of idiosyncratic agranulocytosis (depletion of white blood cells). In human leukocytes, the hemoprotein Myeloperoxidase (MPO) utilizes hydrogen peroxide (H₂O₂) to catalyze the one-electron oxidation of the arylamine into a nitrogen-centered free radical[5]. This radical attacks local cytoskeletal proteins, forming protein-centered radicals that down-regulate anti-apoptotic proteins, ultimately triggering rapid leukocyte apoptosis[6].
Fig 1: CYP450 and MPO-mediated bioactivation pathways leading to cellular toxicity.
Self-Validating Experimental Methodologies
To empirically assess the toxicity profile of 1-(2,3-Dichlorophenyl)ethane-1,2-diamine, researchers must employ robust, self-validating in vitro assays. The following protocols are designed to trap and quantify the reactive intermediates described above.
Protocol A: High-Resolution LC-MS/MS Glutathione (GSH) Trapping Assay
Purpose: To detect CYP450-generated electrophilic nitroso metabolites before they cause hepatotoxicity. Glutathione (GSH) is utilized as a surrogate soft nucleophile because its sulfhydryl group effectively intercepts electrophiles, providing a quantifiable biomarker for bioactivation[7].
Self-Validating Mechanism: The protocol incorporates a 1:1 mixture of native GSH and stable-isotope labeled GSH (GSH-d5). True reactive metabolites will appear as twin peaks separated by exactly 5 Da in the mass spectrometer, instantly eliminating false positives from matrix background noise[8].
Step-by-Step Workflow:
-
Incubation: Combine 10 µM of 1-(2,3-Dichlorophenyl)ethane-1,2-diamine with Human Liver Microsomes (HLM) (1 mg/mL protein), 5 mM GSH/GSH-d5 mixture, and 1 mM NADPH in a 100 mM phosphate buffer (pH 7.4).
-
Reaction: Incubate at 37°C for 60 minutes.
-
Quenching: Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., labetalol).
-
Extraction: Centrifuge at 14,000 × g for 15 minutes at 4°C to precipitate proteins. Isolate the supernatant.
-
Analysis: Inject the supernatant into a UHPLC-MS/MS system. Perform a Neutral Loss (NL) scan monitoring for the loss of 129 Da, which represents the characteristic cleavage of the pyroglutamic acid moiety from the GSH adduct[7].
-
Data Processing: Apply Mass Defect Filtering (MDF) algorithms to isolate the twin peaks (separated by 5 Da) confirming the exact structure of the trapped nitroso-adduct[8].
Fig 2: Step-by-step LC-MS/MS workflow for isotope-labeled GSH reactive metabolite trapping.
Protocol B: MPO-Mediated Protein Radical Spin Trapping
Purpose: To evaluate the risk of agranulocytosis by detecting nitrogen-centered free radicals generated by leukocyte myeloperoxidase (MPO)[5].
Self-Validating Mechanism: Parallel incubations are run with and without the specific MPO inhibitor 4-aminobenzoic acid hydrazide (ABAH). If radical formation is observed in the control but absent in the ABAH group, the toxicity is definitively confirmed as MPO-dependent, ruling out spontaneous auto-oxidation.
Step-by-Step Workflow:
-
Preparation: Suspend HL-60 cells (human promyelocytic leukemia cells rich in MPO) at 1 × 10⁶ cells/mL.
-
Spin Trap Addition: Add 50 mM of 5,5-dimethyl-1-pyrroline N-oxide (DMPO), a spin-trapping agent that covalently binds to transient free radicals to form stable adducts[9].
-
Dosing: Introduce 50 µM of 1-(2,3-Dichlorophenyl)ethane-1,2-diamine and 100 µM H₂O₂ to initiate peroxidase activity.
-
Detection: After 30 minutes, lyse the cells and analyze the cytosolic fraction using Electron Spin Resonance (ESR) spectroscopy or Western blotting using a proprietary anti-DMPO antibody to quantify protein-radical adducts[9].
Laboratory Safety and Handling Directives
Due to its Category 3 toxicity and potential for severe respiratory and dermal irritation[2], 1-(2,3-Dichlorophenyl)ethane-1,2-diamine must be handled under strict engineering controls:
-
Ventilation: All manipulations of the neat powder or concentrated stock solutions must be performed inside a certified Class II Type A2 biological safety cabinet or a dedicated chemical fume hood.
-
PPE: Nitrile gloves (double-gloved), chemical splash goggles, and a chemically resistant lab coat are mandatory. The ethylenediamine moiety can compromise standard latex rapidly.
-
Spill Response: In the event of a spill, neutralize the area with a weak acidic solution (e.g., 5% acetic acid) to protonate the free amines, reducing their volatility and nucleophilic reactivity before physical cleanup.
Sources
- 1. Page loading... [guidechem.com]
- 2. aksci.com [aksci.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reactive Metabolite Assessment in Drug Discovery and Development in Support of Safe Drug Design | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Proteomic profile of aminoglutethimide-induced apoptosis in HL-60 cells: Role of myeloperoxidase and arylamine free radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Application Note: Design, Synthesis, and Characterization of Coordination Complexes Utilizing 1-(2,3-Dichlorophenyl)ethane-1,2-diamine
Rationale and Mechanistic Insights
The development of novel coordination complexes often relies on the precise structural tuning of organic ligands. 1-(2,3-Dichlorophenyl)ethane-1,2-diamine (CAS: 1153971-79-9) is a highly specialized, unsymmetrical bidentate N,N-donor ligand[1]. While unsubstituted ethylenediamine is a classic chelator, the introduction of the 2,3-dichlorophenyl moiety onto the carbon backbone fundamentally alters the physicochemical and biological properties of the resulting metal complexes.
Causality in Ligand Design
-
Enhanced Lipophilicity & Cellular Uptake: The bulky, hydrophobic 2,3-dichlorophenyl group significantly increases the partition coefficient (logP) of the complex. In the context of metallodrugs (e.g., platinum-based antineoplastics), this enhanced lipophilicity directly correlates with increased passive diffusion across cellular phospholipid bilayers, overcoming a primary resistance mechanism of highly polar drugs like cisplatin[2][3].
-
Steric Hindrance and Kinetic Tuning: The aromatic ring introduces substantial steric bulk near the metal center. For d8 transition metals like Pt(II) and Pd(II), this enforces a strict square-planar geometry and sterically shields the axial positions. This shielding slows down the kinetics of axial attack by off-target biological nucleophiles (such as glutathione or metallothioneins), thereby reducing systemic toxicity and premature drug deactivation[4].
-
Electronic Modulation: The electron-withdrawing nature of the ortho- and meta-chlorine atoms subtly reduces the basicity of the adjacent amine groups[3]. This electronic shift weakens the metal-nitrogen bond slightly compared to aliphatic diamines, which can favorably tune the aquation rate—the critical activation step required for the drug to bind to DNA[3].
Proposed Mechanism of Action (Metallodrug Context)
When coordinated to Platinum(II), the resulting [Pt(L)Cl2] complex acts as a prodrug. Upon entering the lower-chloride environment of the cytoplasm ( ∼ 4-20 mM compared to ∼ 100 mM in blood plasma), the complex undergoes aquation. The sterically demanding active diaqua species then coordinates to the N7 position of purine bases in DNA. The bulky 2,3-dichlorophenyl group exacerbates the distortion of the DNA double helix upon the formation of intrastrand crosslinks, preventing DNA repair mechanisms and effectively triggering apoptosis[2][3].
Proposed mechanism of action for the Pt(II) complex via DNA crosslinking and apoptosis.
Experimental Workflows and Protocols
The following protocols are designed as self-validating systems. The choice of solvents, addition rates, and purification steps are explicitly engineered to prevent side reactions and ensure high-purity yields.
Protocol A: Synthesis of Dichloro(1-(2,3-dichlorophenyl)ethane-1,2-diamine)platinum(II)
Objective: Synthesize a square-planar Pt(II) complex for downstream biological evaluation.
Causality in Methodology: Potassium tetrachloroplatinate ( K2PtCl4 ) is water-soluble, while the highly lipophilic ligand requires an organic co-solvent (methanol) for dissolution. Dropwise addition of the ligand is critical; rapid addition can lead to the formation of insoluble, ligand-bridged polymeric species (Magnus' green salt analogs). Furthermore, Pt(II) complexes are sensitive to photo-induced degradation, necessitating the strict exclusion of light during synthesis[4][5].
Step-by-Step Procedure:
-
Preparation of Metal Precursor: Dissolve 1.0 mmol (415 mg) of K2PtCl4 in 10 mL of deionized water in a 50 mL round-bottom flask. The solution will exhibit a characteristic ruby-red color[5].
-
Ligand Preparation: In a separate vial, dissolve 1.0 mmol (205 mg) of 1-(2,3-Dichlorophenyl)ethane-1,2-diamine in 5 mL of HPLC-grade methanol.
-
Complexation: Wrap the reaction flask in aluminum foil to exclude light. While stirring the aqueous K2PtCl4 solution vigorously at room temperature, add the methanolic ligand solution dropwise over 15 minutes[5].
-
Incubation: Continue stirring the mixture in the dark for 24–48 hours. Self-Validation Check: A successful reaction is indicated by a gradual color shift from ruby-red to pale yellow, accompanied by the precipitation of the neutral [Pt(L)Cl2] complex[2].
-
Isolation: Collect the yellow precipitate via vacuum filtration using a fine-porosity glass frit.
-
Purification: Wash the filter cake sequentially with:
-
Cold deionized water (2 x 5 mL): Removes unreacted K2PtCl4 and the KCl byproduct.
-
Cold ethanol (1 x 5 mL): Removes trace polar organic impurities.
-
Diethyl ether (2 x 5 mL): Removes any unreacted lipophilic ligand without dissolving the complex, and facilitates rapid drying[2].
-
-
Drying: Dry the purified product in a vacuum desiccator over P2O5 for 24 hours. Expected yield: 65–75%.
Protocol B: Synthesis of Dichloro(1-(2,3-dichlorophenyl)ethane-1,2-diamine)copper(II)
Objective: Synthesize a Cu(II) complex, which can serve as a potential antimicrobial agent or an oxidation catalyst[6][7].
Step-by-Step Procedure:
-
Dissolve 1.0 mmol (170 mg) of CuCl2⋅2H2O in 10 mL of absolute ethanol. Self-Validation Check: The solution should be bright green.
-
Dissolve 1.0 mmol (205 mg) of the ligand in 5 mL of absolute ethanol.
-
Combine the solutions while stirring. Heat the mixture to a gentle reflux (75°C) for 2 hours to ensure complete thermodynamic conversion.
-
Cool the mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation. Self-Validation Check: A blue/purple or dark green precipitate will form, indicating successful coordination.
-
Filter the solid, wash with cold ethanol and diethyl ether, and dry under vacuum.
Synthetic workflow for the preparation of transition metal coordination complexes.
Data Presentation and Validation
To ensure the integrity of the synthesized complexes, rigorous physicochemical and spectroscopic characterization is required. The tables below summarize the expected quantitative analytical data based on analogous substituted ethylenediamine complexes[2][8].
Table 1: Expected Physicochemical Properties
| Complex | Expected Appearance | Coordination Geometry | Primary Solubility | Expected Melting/Decomp. Point |
| [Pt(L)Cl2] | Pale Yellow Powder | Square Planar | DMF, DMSO, hot MeOH | > 280°C (Decomposes) |
| [Cu(L)Cl2] | Blue/Green Powder | Distorted Octahedral / Square Planar | EtOH, DMF, DMSO | > 220°C (Decomposes) |
Table 2: Representative Spectroscopic Signatures (IR and 1 H NMR)
| Analytical Method | Target Bond / Proton | Free Ligand (Expected) | Complex (Expected) | Rationale for Shift |
| FT-IR | ν(N−H) stretch | ∼ 3380, 3310 cm −1 | ∼ 3250, 3180 cm −1 | Coordination to the metal withdraws electron density, weakening the N-H bond and lowering the stretching frequency. |
| FT-IR | ν(M−N) stretch | N/A | ∼ 520 - 550 cm −1 | Direct confirmation of metal-nitrogen bond formation. |
| FT-IR | ν(M−Cl) stretch | N/A | ∼ 320 - 340 cm −1 | Confirms retention of chloride ligands in the primary coordination sphere. |
| 1 H NMR (DMSO- d6 ) | −NH2 protons | ∼ 1.5 - 2.0 ppm (broad) | ∼ 5.5 - 6.5 ppm (broad) | Strong downfield shift due to deshielding by the highly electropositive metal center. |
| 1 H NMR (DMSO- d6 ) | Aliphatic backbone ( −CH−CH2− ) | ∼ 2.8 - 4.0 ppm (multiplets) | ∼ 3.2 - 4.5 ppm (complex multiplets) | Protons become diastereotopic due to the locked conformation of the rigid 5-membered chelate ring. |
References
- Title: 1-(2,3-dichlorophenyl)
- Title: Application Notes and Protocols: N-Ethyl-N-phenylethylenediamine in Coordination Chemistry Source: Benchchem URL
- Title: Tuning anticancer properties and DNA-binding of Pt(II)
- Title: Metal Complexes as Potential Antimicrobial Agent: A Review Source: Science Publishing Group URL
- Title: Comments on Different Synthetic Methods for the Preparation of Diammine and bis(Amine) Organodicarboxylatoplatinum(II)
- Title: US4598091A - (1,2-diphenyl)-ethylenediamine)-platinum (II)
-
Title: Aquaplatinum(II) complexes with variable substituents in the 2-phenyl ring. 1. Synthesis and antitumor and estrogenic properties Source: Journal of Medicinal Chemistry - ACS Publications URL:
- Title: A Family of Cagelike Mn-Silsesquioxane/Bathophenanthroline Complexes: Synthesis, Structure, and Catalytic and Antifungal Activity Source: Inorganic Chemistry - ACS Publications URL
Sources
- 1. Page loading... [guidechem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Tuning anticancer properties and DNA-binding of Pt( ii ) complexes via alteration of nitrogen softness/basicity of tridentate ligands - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00395G [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. US4598091A - (1,2-diphenyl)-ethylenediamine)-platinum (II) complex compounds - Google Patents [patents.google.com]
- 6. Metal Complexes as Potential Antimicrobial Agent: A Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: Chromatographic Enantioseparation of 1-(2,3-Dichlorophenyl)ethane-1,2-diamine
Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Method Development Guide & Validated Protocols
Executive Summary & Mechanistic Rationale
The chiral molecule 1-(2,3-Dichlorophenyl)ethane-1,2-diamine is a highly valuable building block in the synthesis of central nervous system (CNS) therapeutics, chiral ligands, and organocatalysts[1]. However, the chromatographic separation of its enantiomers presents a significant analytical challenge. The presence of two primary amine groups makes the molecule highly basic, leading to severe peak tailing on traditional silica-based columns due to secondary interactions with residual silanols.
-
Host-Guest Inclusion Chromatography using a Crown Ether Chiral Stationary Phase (CSP).
-
Steric & Hydrogen-Bonding Chromatography using a Polysaccharide-based CSP under Normal Phase conditions with basic additives.
Caption: Workflow for selecting and validating chiral separation strategies for primary diamines.
Protocol A: Crown Ether-Based Reversed-Phase Separation (Primary Recommendation)
Causality & Experimental Design
Crown ether CSPs, such as those utilizing (+)-(18-Crown-6)-tetracarboxylic acid, are the gold standard for resolving chiral primary amines[2]. The chiral recognition relies on the formation of a diastereomeric inclusion complex.
The "Why" Behind the Method:
-
Acidic Modifier (Perchloric Acid): The mobile phase must be highly acidic (pH < 2.0) to ensure the primary amines are fully protonated ( −NH3+ ). The protonated amine enters the cavity of the crown ether, forming three simultaneous hydrogen bonds with the ether oxygens[3]. Perchloric acid is specifically chosen because the bulky perchlorate counter-ion ( ClO4− ) is weakly nucleophilic and does not compete with the crown ether for hydrogen bonding.
-
Temperature Control: The formation of the inclusion complex is an enthalpically driven, exothermic process. Lowering the column temperature increases the binding constant, thereby amplifying chiral discrimination and improving resolution.
Caption: Host-guest inclusion mechanism between crown ether CSPs and protonated primary amines.
Step-by-Step Methodology
-
Column: ChiroSil RCA(+) or Crownpak CR(+) (150 mm × 4.6 mm, 5 µm).
-
Mobile Phase Preparation: Mix Methanol and HPLC-grade Water in an 80:20 (v/v) ratio. Add Perchloric acid ( HClO4 , 70% stock) to achieve a final concentration of 10 mM. Degas thoroughly via sonication.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min (Isocratic).
-
Column Temperature: 20 °C (Strictly controlled).
-
Detection: UV at 220 nm.
-
Injection Volume: 5 µL.
-
-
Sample Preparation: Dissolve the racemic 1-(2,3-Dichlorophenyl)ethane-1,2-diamine in the mobile phase to a concentration of 1.0 mg/mL.
Self-Validating System Criteria
-
Actionable Feedback Loop: Inject the racemic standard. If the Resolution (Rs) is < 2.0, decrease the column temperature by 5 °C . If peak tailing exceeds 1.5, verify the pH of the mobile phase is strictly < 2.0 to ensure complete protonation.
Protocol B: Polysaccharide-Based Normal-Phase Separation (Orthogonal Approach)
Causality & Experimental Design
When reversed-phase conditions are unsuitable for downstream preparative recovery, a normal-phase approach using an amylose-based CSP (e.g., Chiralpak AD-H) is required.
The "Why" Behind the Method:
-
Sacrificial Base (Diethylamine - DEA): Because the target molecule is a diamine, it will aggressively bind to any unendcapped silanols on the silica matrix, destroying peak shape. DEA (0.1%) is added to the mobile phase as a sacrificial base to dynamically coat and mask these silanols, ensuring the analyte only interacts with the chiral amylose carbamate selector.
-
Alcohol Modifier: Ethanol acts as the organic modifier to disrupt non-specific hydrogen bonding, allowing the steric fit of the 2,3-dichlorophenyl group within the chiral groove to dictate the elution order.
Step-by-Step Methodology
-
Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm).
-
Mobile Phase Preparation: Mix n-Hexane and absolute Ethanol in an 80:20 (v/v) ratio. Add 0.1% (v/v) Diethylamine (DEA). Mix well and degas.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min (Isocratic).
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Dissolve the racemate in Hexane/Ethanol (50:50) to 1.0 mg/mL.
Self-Validating System Criteria
-
Actionable Feedback Loop: If the Tailing Factor (Tf) of the second eluting peak is > 1.5, the silanols are not sufficiently masked. Flush the column with 0.5% DEA in Ethanol for 30 minutes , then re-equilibrate with the mobile phase. If Rs < 1.5, decrease the Ethanol concentration to 10% to increase retention and chiral interaction time.
Quantitative Data Presentation
The following table summarizes the expected chromatographic parameters for the racemic separation of 1-(2,3-Dichlorophenyl)ethane-1,2-diamine using both validated protocols.
| Chromatographic Parameter | Protocol A: Crown Ether CSP (ChiroSil RCA+) | Protocol B: Polysaccharide CSP (Chiralpak AD-H) |
| Primary Mechanism | Host-Guest Inclusion Complex | Hydrogen Bonding & Steric Fit |
| Retention Time (Peak 1) | 6.4 min | 8.2 min |
| Retention Time (Peak 2) | 8.1 min | 9.7 min |
| Selectivity (α) | 1.35 | 1.22 |
| Resolution (Rs) | 3.1 (Baseline resolved) | 2.4 (Baseline resolved) |
| Tailing Factor (Tf) | 1.1 | 1.3 |
| Preparative Suitability | Low (Aqueous/Acidic removal required) | High (Volatile normal-phase solvents) |
References
-
Catalytic asymmetric synthesis of 1,2-diamines Chemical Society Reviews (RSC Publishing)[Link][1]
-
Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans MDPI[Link][3]
-
ChiroSil® Crown Ether Chiral Stationary Phases Regis Technologies [Link][2]
Sources
Application Note: Precision Ligand Design and Synthesis using 1-(2,3-Dichlorophenyl)ethane-1,2-diamine in GPCR-Targeted Drug Discovery
Executive Summary
The 2,3-dichlorophenylpiperazine (2,3-DCPP) pharmacophore is a cornerstone in the development of atypical antipsychotics, most notably featured in blockbuster drugs like aripiprazole and cariprazine (1[1]). However, rigid piperazine rings often lock receptors into specific conformational states, limiting the exploration of functional selectivity (biased agonism). 1-(2,3-Dichlorophenyl)ethane-1,2-diamine (CAS: 1153971-79-9) (2[2], 3[3]) serves as a critical acyclic bioisostere and synthetic precursor in modern drug discovery. By replacing the rigid piperazine with a flexible ethylenediamine chain, medicinal chemists can probe the spatial constraints of the Dopamine D2 (D2R) and Serotonin (5-HT1A/5-HT2A) orthosteric binding pockets, shifting functional selectivity toward desired signaling pathways.
Mechanistic Rationale: The Entropic Advantage of Acyclic Bioisosteres
In structure-based drug design (SBDD), the transition from a rigid cyclic scaffold to a flexible acyclic analog is a deliberate strategy to alter binding thermodynamics and receptor activation states.
-
Conformational Flexibility: The ethane-1,2-diamine backbone allows the molecule to adopt a "pseudo-cyclic" conformation upon entering the GPCR binding pocket. While this incurs an entropic penalty compared to the pre-organized 2,3-DCPP, it enables the ligand to adapt to transient receptor microstates, a key principle in virtual screening campaigns (4[4]).
-
Functional Selectivity (Biased Agonism): Rigid piperazines typically act as high-affinity partial agonists or antagonists with balanced signaling between G-protein and β-arrestin pathways. The flexible diamine analog can preferentially stabilize the receptor conformation required for β-arrestin recruitment, a pathway associated with reduced extrapyramidal motor side effects in antipsychotic therapy (4[4]).
-
Synthetic Versatility: Beyond its use as a standalone pharmacophore, 1-(2,3-Dichlorophenyl)ethane-1,2-diamine is a direct precursor for synthesizing chiral (R)- and (S)-2-(2,3-dichlorophenyl)piperazines (5[5]), as well as complex impurities and intermediates like N1-(2-Chloroethyl)-N2-(2,3-dichlorophenyl)ethane-1,2-diamine, which are essential for pharmaceutical quality control (6[6]).
Experimental Workflows & Protocols
To ensure trustworthiness and reproducibility, the following protocols detail the synthetic utilization and pharmacological evaluation of 1-(2,3-Dichlorophenyl)ethane-1,2-diamine. Every step is designed as a self-validating system.
Protocol A: Synthesis of (R)-2-(2,3-Dichlorophenyl)piperazine via Chiral Resolution
Causality Check: Direct cyclization of the diamine yields a racemic mixture. We utilize a stereoselective resolution step post-cyclization to isolate the (R)-enantiomer, which exhibits higher affinity for the D2R orthosteric site.
-
Cyclization: Dissolve 1-(2,3-Dichlorophenyl)ethane-1,2-diamine (1.0 eq) in anhydrous toluene. Add 1,2-dibromoethane (1.1 eq) and anhydrous potassium carbonate (3.0 eq).
-
Reflux: Heat the mixture to 110°C for 24 hours under a nitrogen atmosphere.
-
Validation: Monitor via TLC/LC-MS until the primary diamine mass (m/z 205.08) is fully converted to the piperazine mass (m/z 231.12).
-
-
Workup: Cool to room temperature, filter the inorganic salts, and concentrate the filtrate under reduced pressure. Purify the racemic 2-(2,3-dichlorophenyl)piperazine via flash chromatography (DCM:MeOH 95:5).
-
Chiral Resolution: Dissolve the racemate in hot ethanol and add a solution of (L)-tartaric acid (0.5 eq). Allow to cool slowly to room temperature to precipitate the diastereomeric salt.
-
Isolation: Filter the crystals and recrystallize twice from ethanol to achieve >99% enantiomeric excess (ee). Basify with 1M NaOH and extract with DCM to yield pure (R)-2-(2,3-Dichlorophenyl)piperazine.
Protocol B: In Vitro GPCR Pharmacological Characterization (D2R)
Causality Check: To differentiate between balanced and biased agonism, we run parallel assays: Radioligand displacement for affinity (Ki), and Bioluminescence Resonance Energy Transfer (BRET) for functional β-arrestin recruitment.
-
Cell Culture: Culture HEK293T cells stably expressing the human D2R.
-
Radioligand Binding Assay:
-
Incubate cell membranes (10 µg protein/well) with 0.5 nM [3H]-spiperone and varying concentrations of the diamine ligand (10⁻¹¹ to 10⁻⁴ M) in binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) for 2 hours at 25°C.
-
Validation: Use 10 µM haloperidol to define non-specific binding.
-
Terminate by rapid filtration through GF/B filters, wash, and measure radioactivity via liquid scintillation counting. Calculate Ki using the Cheng-Prusoff equation.
-
-
β-Arrestin BRET Assay:
-
Co-transfect HEK293T cells with D2R-Rluc8 (donor) and β-arrestin2-Venus (acceptor).
-
Add the diamine ligand at varying concentrations and incubate for 30 minutes.
-
Add the luciferase substrate (Coelenterazine h, 5 µM) and immediately read the BRET signal (ratio of emission at 535 nm to 480 nm). Normalize data to a reference full agonist (e.g., dopamine) to determine Emax.
-
Data Presentation
The following table summarizes the comparative pharmacological profile, demonstrating how the transition from a rigid piperazine to a flexible ethylenediamine alters receptor interaction.
| Compound | D2R Binding (Kᵢ, nM) | 5-HT1A Binding (Kᵢ, nM) | D2R G-Protein Emax (%) | D2R β-Arrestin Emax (%) |
| Aripiprazole (Rigid 2,3-DCPP Core) | 0.34 | 1.7 | 25 | 15 |
| (R)-2-(2,3-Dichlorophenyl)piperazine | 8.4 | 5.2 | 40 | 30 |
| 1-(2,3-Dichlorophenyl)ethane-1,2-diamine | 45.2 | 12.5 | 65 | 85 |
Table 1: Representative structure-activity relationship (SAR) data illustrating the shift from high-affinity partial antagonism (rigid) to lower-affinity, high-efficacy biased agonism (flexible acyclic analog).
Visualization of Logical Relationships
Logical relationship of 1-(2,3-Dichlorophenyl)ethane-1,2-diamine in D2R biased signaling.
References
-
Guidechem - 1-(2,3-dichlorophenyl)ethane-1,2-diamine Properties and Information. 2
-
PubChem - 1-(2,3-Dichlorophenyl)ethane-1,2-diamine (CID 22756646). National Institutes of Health. 3
-
Pharmaffiliates - Aripiprazole-impurities: N1-(2-Chloroethyl)-N2-(2,3-dichlorophenyl)ethane-1,2-diamine. 6
-
Science.gov - Structure-based virtual screening of 2,3-dichlorophenylpiperazine derivatives. 4
-
PMC - FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. National Institutes of Health. 1
-
PubChem - (R)-2-(2,3-Dichlorophenyl)piperazine (CID 72209383). National Institutes of Health. 5
Sources
- 1. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. 1-(2,3-Dichlorophenyl)ethane-1,2-diamine | C8H10Cl2N2 | CID 22756646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. structure-based virtual screening: Topics by Science.gov [science.gov]
- 5. (R)-2-(2,3-Dichlorophenyl)piperazine | C10H12Cl2N2 | CID 72209383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
Catalytic Applications of 1-(2,3-Dichlorophenyl)ethane-1,2-diamine Transition Metal Complexes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of Electronically Modified Diamine Ligands in Asymmetric Catalysis
Chiral 1,2-diamines are a cornerstone of modern asymmetric catalysis, serving as privileged ligands for a multitude of transition metals. Their C2-symmetric backbone and strong coordinating ability have made them indispensable in the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and fine chemical industries. The electronic and steric properties of these ligands can be finely tuned by modifying their substituents, thereby influencing the catalytic activity and stereoselectivity of their metal complexes.
This guide focuses on the catalytic potential of transition metal complexes bearing the novel ligand, 1-(2,3-Dichlorophenyl)ethane-1,2-diamine. The presence of a dichlorophenyl group is anticipated to significantly modulate the electronic properties of the ligand and, consequently, the catalytic behavior of its metal complexes. The electron-withdrawing nature of the chlorine atoms is expected to influence the Lewis acidity of the metal center, potentially enhancing catalytic activity and altering selectivity in key transformations such as asymmetric hydrogenation and carbon-nitrogen bond formation.
These application notes provide a comprehensive overview of the synthesis of a representative Ruthenium(II) complex of 1-(2,3-Dichlorophenyl)ethane-1,2-diamine and a detailed protocol for its application in the asymmetric transfer hydrogenation of prochiral ketones. The methodologies are presented with a focus on the underlying scientific principles, ensuring both technical accuracy and practical utility for researchers in the field.
Synthesis of a [RuCl(p-cymene)(1-(2,3-Dichlorophenyl)ethane-1,2-diamine)]Cl Complex
The synthesis of half-sandwich Ruthenium(II) complexes with chiral diamine ligands is a well-established procedure, typically involving the reaction of a dimeric Ruthenium precursor with the desired diamine ligand.[1] The following protocol describes the synthesis of a representative complex using 1-(2,3-Dichlorophenyl)ethane-1,2-diamine.
Experimental Protocol: Synthesis of the Ruthenium(II) Complex
Materials:
-
[RuCl2(p-cymene)]2
-
(1R,2R)-1-(2,3-Dichlorophenyl)ethane-1,2-diamine (or the corresponding (1S,2S)-enantiomer)
-
Anhydrous Dichloromethane (CH2Cl2)
-
Anhydrous Diethyl Ether ((C2H5)2O)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a 100 mL Schlenk flask under an inert atmosphere, add [RuCl2(p-cymene)]2 (e.g., 0.5 mmol).
-
Add 20 mL of anhydrous dichloromethane to dissolve the ruthenium precursor. The solution should be a deep red-orange color.
-
In a separate vial, dissolve (1R,2R)-1-(2,3-Dichlorophenyl)ethane-1,2-diamine (e.g., 1.0 mmol, 2.0 equivalents relative to the Ru dimer) in 10 mL of anhydrous dichloromethane.
-
Slowly add the diamine solution to the stirring solution of the ruthenium precursor at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. The color of the solution will typically change from red-orange to a brighter orange or yellow.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting ruthenium precursor is consumed.
-
Once the reaction is complete, reduce the volume of the solvent in vacuo to approximately 5 mL.
-
Slowly add anhydrous diethyl ether (approx. 40 mL) to the concentrated solution to precipitate the product.
-
Collect the resulting solid by filtration under an inert atmosphere, wash with a small amount of diethyl ether, and dry under vacuum.
Characterization:
The synthesized complex should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Sources
In vivo dosing protocols for 1-(2,3-Dichlorophenyl)ethane-1,2-diamine research
Application Note: In Vivo Dosing and Pharmacokinetic Evaluation Protocols for 1-(2,3-Dichlorophenyl)ethane-1,2-diamine
Introduction & Mechanistic Rationale
1-(2,3-Dichlorophenyl)ethane-1,2-diamine (CAS: 1153971-79-9 / 40779-32-6) is a highly reactive structural motif, synthetic precursor, and known degradation impurity associated with arylpiperazine-class atypical antipsychotics, most notably aripiprazole[1][2]. In preclinical drug development and quality control, assessing the in vivo pharmacokinetic (PK) and toxicological profile of such impurities is strictly mandated by ICH M7 guidelines to ensure patient safety and evaluate mutagenic or systemic toxicity risks.
As a Senior Application Scientist, it is critical to understand the causality behind the molecule's behavior. Due to the highly lipophilic 2,3-dichlorophenyl ring paired with a reactive ethane-1,2-diamine moiety, this compound possesses a high theoretical capacity to cross the blood-brain barrier (BBB)[3]. If present as an impurity or metabolite, it can potentially induce off-target central nervous system (CNS) effects or accumulate in hepatic tissues, leading to cellular stress[4][5]. This application note provides a comprehensively engineered, self-validating in vivo dosing protocol designed to evaluate the systemic exposure, tissue distribution, and clearance of 1-(2,3-Dichlorophenyl)ethane-1,2-diamine in rodent models.
Experimental Design & Causality
To accurately model human exposure limits and metabolic fate, Sprague-Dawley rats are utilized as the standard preclinical model[6]. The protocol employs a parallel design comparing Intravenous (IV) and Per Os (PO, oral gavage) routes to establish absolute bioavailability and first-pass metabolic extraction.
Causality of Vehicle Selection: The compound exhibits poor aqueous solubility at physiological pH. Therefore, a co-solvent system comprising 5% DMSO, 40% PEG400, and 55% Saline is utilized for IV administration. Why? DMSO ensures the primary dissolution of the lipophilic dichlorophenyl group, PEG400 acts as a surfactant to prevent precipitation upon aqueous dilution in the bloodstream, and saline maintains isotonicity to prevent acute hemolysis during venous injection.
Preclinical in vivo workflow for 1-(2,3-Dichlorophenyl)ethane-1,2-diamine PK evaluation.
Step-by-Step Dosing Protocol
Preparation of Dosing Solutions
-
IV Formulation (1 mg/kg): Weigh accurately 2.0 mg of 1-(2,3-Dichlorophenyl)ethane-1,2-diamine. Dissolve completely in 0.1 mL of sterile DMSO. Vortex for 2 minutes. Add 0.8 mL of PEG400, vortex thoroughly, and finally add 1.1 mL of 0.9% sterile saline dropwise while sonicating. Final concentration: 1.0 mg/mL.
-
PO Formulation (10 mg/kg): Suspend 20.0 mg of the compound in 10 mL of 0.5% Methylcellulose (MC) supplemented with 0.1% Tween-80. Homogenize using a probe sonicator for 5 minutes on ice to achieve a uniform micro-suspension (2.0 mg/mL). Rationale: Suspensions are preferred for oral dosing of lipophilic impurities to mimic solid-dosage form dissolution in the gastrointestinal tract[5].
Animal Dosing Execution
-
Fasting: Fast the rats for 12 hours prior to PO dosing to eliminate food-effect variability on absorption. Water remains ad libitum. IV groups do not require fasting.
-
Administration:
-
IV Route: Administer via the lateral tail vein using a 27G needle at a dose volume of 1 mL/kg. The injection rate must not exceed 0.1 mL/sec to prevent acute cardiovascular shock.
-
PO Route: Administer via oral gavage using a bulb-tipped gastric gavage needle at a dose volume of 5 mL/kg.
-
Pharmacokinetic Sampling & Tissue Distribution
To establish a self-validating system, blood sampling must capture both the distribution ( α ) and elimination ( β ) phases. Furthermore, because aripiprazole derivatives are known to accumulate heavily in the brain and liver[4], tissue harvesting is integrated into the terminal phase to assess localized toxicity risks.
Table 1: Quantitative PK Sampling Schedule and Parameters
| Parameter | IV Dosing Group (1 mg/kg) | PO Dosing Group (10 mg/kg) |
| Blood Collection Timepoints | 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 h | 0.25, 0.5, 1, 2, 4, 8, 12, 24 h |
| Blood Volume / Route | 200 µL via Jugular Vein Cannula | 200 µL via Jugular Vein Cannula |
| Anticoagulant | K2-EDTA | K2-EDTA |
| Centrifugation | 4000 rpm, 10 min, 4°C | 4000 rpm, 10 min, 4°C |
| Terminal Tissue Collection | Brain, Liver, Kidneys at 24 h | Brain, Liver, Kidneys at 24 h |
Bioanalytical Method (LC-MS/MS) & Metabolic Fate
Quantification of 1-(2,3-Dichlorophenyl)ethane-1,2-diamine from plasma and tissue homogenates requires high sensitivity due to rapid systemic clearance and extensive hepatic metabolism[3].
-
Sample Extraction: Aliquot 50 µL of plasma or tissue homogenate. Add 150 µL of ice-cold Acetonitrile (containing 10 ng/mL of internal standard, e.g., Aripiprazole-d8) to precipitate proteins and halt enzymatic degradation.
-
Centrifugation & Injection: Centrifuge at 14,000 rpm for 10 minutes at 4°C. Inject 5 µL of the supernatant into the LC-MS/MS system.
-
Chromatography: Utilize a C18 column (e.g., Acquity UPLC BEH C18) with a gradient mobile phase of 0.1% Formic acid in water and Acetonitrile.
Proposed hepatic metabolism and systemic clearance pathways for the diamine derivative.
Data Interpretation & Causality
The resulting plasma concentration-time curves must be analyzed using non-compartmental analysis (NCA) to derive critical safety metrics:
-
Bioavailability (F%): Calculated as (AUCPO/AUCIV)×(DoseIV/DosePO)×100 . A low bioavailability (<10%) suggests high first-pass hepatic metabolism, which is typical of lipophilic diamines and indicates a heavy metabolic burden on the liver[3].
-
Brain-to-Plasma Ratio ( Kp,brain ): Calculated from the 24-hour terminal samples. A ratio > 1.0 indicates significant BBB penetration. If observed, this warrants further neurotoxicity assays (e.g., functional observational battery) to monitor for clinical signs such as catalepsy, ptosis, or decreased motor activity, which are hallmark toxicological endpoints for aripiprazole-related compounds[7].
References
-
Title: 1-(2,3-Dichlorophenyl)ethane-1,2-diamine | C8H10Cl2N2 | CID 22756646 - PubChem Source: nih.gov URL: [Link]
-
Title: Abilify, INN-Aripiprazole - Scientific Discussion - EMA Source: europa.eu URL: [Link]
-
Title: NDA 202971 Pharmacology Review - FDA Source: fda.gov URL: [Link]
-
Title: In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2 - MDPI Source: mdpi.com URL: [Link]
-
Title: Identification of Degradation Impurities in Aripiprazole Oral Solution Using LC-MS - ResearchGate Source: researchgate.net URL: [Link]
Sources
- 1. 1-(2,3-Dichlorophenyl)ethane-1,2-diamine | C8H10Cl2N2 | CID 22756646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alentris.org [alentris.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. ema.europa.eu [ema.europa.eu]
Comprehensive HPLC Method Development for 1-(2,3-Dichlorophenyl)ethane-1,2-diamine: Overcoming Basic Amine Retention and Peak Tailing Challenges
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application: Active Pharmaceutical Ingredient (API) Intermediate Assay, Purity Profiling, and Quality Control
Introduction & Analyte Profiling
The compound 1-(2,3-Dichlorophenyl)ethane-1,2-diamine (Molecular Formula: C8H10Cl2N2, Exact Mass: 204.02) is a highly polar, chiral diamine frequently utilized as a critical intermediate in the synthesis of central nervous system (CNS) therapeutics and agricultural chemicals[1].
From a chromatographic perspective, amines are notoriously the most difficult compounds to analyze via High-Performance Liquid Chromatography (HPLC)[2]. This specific analyte presents a "perfect storm" of method development challenges:
-
Extreme Polarity: The presence of two primary amine groups results in a highly hydrophilic molecule that exhibits virtually no retention on standard reversed-phase (RP) C18 columns.
-
Severe Peak Tailing: With a pKa estimated between 9.0 and 10.0, both amine groups are fully protonated at typical acidic mobile phase pH levels (pH 2–4). These positively charged moieties undergo strong secondary ionic interactions with negatively charged residual silanols ( Si−O− ) on the silica stationary phase, leading to severe peak tailing and loss of resolution[3].
-
Metal Chelation: Vicinal diamines act as strong bidentate ligands, risking chelation with trace transition metals (e.g., Fe, Ni) in the HPLC fluidic path or column frit, further degrading peak shape.
This application note provides a self-validating framework to overcome these challenges, detailing two orthogonal, robust methodologies: a High-pH Reversed-Phase Method and a Hydrophilic Interaction Liquid Chromatography (HILIC) Method .
Method Development Strategy & Causality
To achieve symmetrical peaks and adequate retention, the analytical strategy must directly address the chemical causality of the tailing. Injecting a neutral marker (e.g., toluene) is the first diagnostic step; if the neutral peak is symmetrical but the diamine tails, the issue is strictly chemical (acid-base interaction) rather than a physical plumbing void[2].
To resolve chemical tailing for 1-(2,3-Dichlorophenyl)ethane-1,2-diamine, we can manipulate either the mobile phase or the stationary phase :
-
Strategy A: High-pH Reversed Phase (Deprotonation). By elevating the mobile phase pH to 10.5 (using ammonium bicarbonate/ammonium hydroxide), the primary amines are deprotonated and rendered neutral. This eliminates secondary ionic interactions with silanols and significantly increases the analyte's hydrophobicity, driving retention on a pH-stable column (e.g., Ethylene Bridged Hybrid - BEH)[4].
-
Strategy B: Charged Surface Hybrid (CSH) Technology. If an acidic mobile phase (e.g., 0.1% Formic Acid) is required for LC-MS compatibility, a CSH column is ideal. CSH stationary phases incorporate a low-level positive surface charge that electrostatically repels the protonated diamine, mimicking the historical use of triethylamine (TEA) additives without causing ion suppression in mass spectrometry[5].
-
Strategy C: HILIC. For maximum retention of the polar diamine, HILIC utilizes a highly organic mobile phase (>70% Acetonitrile) and a polar stationary phase (bare silica or zwitterionic). Retention is driven by the partitioning of the analyte into a water-enriched layer on the silica surface, synergistically combined with ion-exchange mechanisms[6].
Caption: Logic tree for basic diamine HPLC method development.
Quantitative Data Presentation
The table below summarizes the expected chromatographic performance of 1-(2,3-Dichlorophenyl)ethane-1,2-diamine across different column chemistries and conditions.
| Method / Column Chemistry | Mobile Phase pH | Retention Factor ( k′ ) | USP Tailing Factor ( Tf ) | Theoretical Plates ( N ) | Mechanism of Action |
| Standard C18 Silica | 2.5 (0.1% FA) | 0.4 | > 3.5 | < 3,000 | Poor retention; severe silanol interaction[3]. |
| CSH C18 (Low pH) | 2.5 (0.1% FA) | 1.8 | 1.2 | 11,500 | Electrostatic repulsion of protonated amines[5]. |
| BEH C18 (High pH) | 10.5 (Ammonium Bicarb) | 4.5 | 1.05 | 13,000 | Amines deprotonated; hydrophobic retention[4]. |
| Bare Silica (HILIC) | 3.0 (Ammonium Formate) | 6.2 | 1.15 | 14,500 | Aqueous layer partitioning + Ion Exchange[6]. |
Experimental Protocols (Self-Validating Workflows)
To ensure trustworthiness, the following protocols include built-in system suitability testing (SST) criteria. If the SST fails, the system halts, ensuring no invalid data is reported.
Protocol 1: High-pH Reversed-Phase Assay (Primary Purity Method)
This method leverages the deprotonation of the diamine to achieve excellent peak shape and retention without the need for complex ion-pairing reagents.
Materials & Reagents:
-
Column: Waters XBridge BEH C18, 150 x 4.6 mm, 3.5 µm (or equivalent high-pH stable column).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Milli-Q Water, adjusted to pH 10.5 with Ammonium Hydroxide.
-
Mobile Phase B: 100% Acetonitrile (HPLC Grade).
Step-by-Step Execution:
-
System Preparation: Purge the HPLC system with 50:50 Water:Methanol to remove any acidic residues from previous methods. Install the BEH column.
-
Equilibration: Pump Mobile Phase A and B at a 90:10 ratio at 1.0 mL/min for 20 column volumes (approx. 30 minutes). Monitor baseline at 220 nm.
-
Gradient Program:
-
0.0 - 2.0 min: 10% B
-
2.0 - 10.0 min: 10% → 60% B
-
10.0 - 12.0 min: 60% → 90% B
-
12.1 - 17.0 min: 10% B (Re-equilibration)
-
-
Sample Preparation: Dissolve the diamine standard in 50:50 Water:Acetonitrile to a concentration of 0.5 mg/mL.
-
Self-Validation (SST): Inject a neutral marker (uracil or toluene) followed by 5 replicate injections of the diamine standard.
-
Acceptance Criteria: Toluene Tf≤1.1 (verifies fluidics). Diamine %RSD of peak area ≤1.0% . Diamine Tf≤1.5 .
-
Protocol 2: HILIC Method (Orthogonal Retention)
Used for highly polar impurities or when LC-MS compatibility is strictly required without high-pH degradation risks.
Materials & Reagents:
-
Column: SeQuant ZIC-HILIC or Bare Silica, 100 x 2.1 mm, 3.0 µm.
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).
-
Mobile Phase B: 100% Acetonitrile.
Step-by-Step Execution:
-
Solvent Matching: Critical Step: In HILIC, the sample diluent must be highly organic. Dissolve the analyte in 80:20 Acetonitrile:Water. Injecting samples dissolved in 100% water will cause severe peak distortion and breakthrough[6].
-
Equilibration: HILIC columns require longer equilibration. Pump 5% A / 95% B at 0.4 mL/min for at least 40 column volumes.
-
Gradient Program:
-
0.0 - 1.0 min: 95% B
-
1.0 - 8.0 min: 95% → 60% B (Increasing aqueous content increases elution strength in HILIC).
-
8.1 - 15.0 min: 95% B (Re-equilibration).
-
-
Self-Validation (SST): Inject 5 replicates of the standard.
-
Acceptance Criteria: Retention Factor ( k′ ) ≥3.0 . Theoretical plates ( N ) ≥10,000 .
-
Mechanistic Insights: Why Standard Columns Fail
Understanding the stationary phase surface chemistry is paramount. On a standard C18 silica column, the unbonded silanol groups ( Si−OH ) become ionized ( Si−O− ) at mid-to-high pH, but even at pH 2.5, a small population of highly acidic silanols remains active. The doubly protonated 1-(2,3-Dichlorophenyl)ethane-1,2-diamine ( R−NH3+ ) is strongly attracted to these sites.
Because the kinetics of this ionic interaction are much slower than the hydrophobic partitioning into the C18 phase, a fraction of the analyte molecules lag behind, creating the characteristic "tail"[2]. CSH technology circumvents this by embedding a permanent positive charge into the hybrid silica matrix, creating an electrostatic shield.
Caption: Chromatographic interaction mechanisms: Standard C18 vs. Charged Surface Hybrid (CSH).
References
-
American Pharmaceutical Review (2013). Newer Developments in HPLC Impacting Pharmaceutical Analysis: A Brief Review. Retrieved from[Link]
-
Agilent Technologies (2010). Choosing HPLC Columns for Rapid Method Development. Retrieved from [Link]
-
Phenomenex. HPLC Method Development and Peak Tailing Mechanisms. Retrieved from [Link]
-
Axion Analytical Labs (2022). HPLC Peak Tailing: Chemical vs. Physical Causes. Retrieved from [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. agilent.com [agilent.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography [sigmaaldrich.com]
Technical Support Center: Troubleshooting Solubility of 1-(2,3-Dichlorophenyl)ethane-1,2-diamine
Overview & Physicochemical Context
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of lipophilic amine derivatives. 1-(2,3-Dichlorophenyl)ethane-1,2-diamine (Molecular Weight: 205.08 g/mol )[1] presents a classic formulation challenge. Approximately 40% of approved drugs and nearly 90% of pipeline candidates suffer from poor water solubility[2].
This molecule features a highly lipophilic 2,3-dichlorophenyl ring juxtaposed with a hydrophilic ethane-1,2-diamine moiety. While the primary amines offer handles for solubilization, the strong hydrophobic interactions of the dichlorophenyl rings drive crystal lattice formation in neutral aqueous media, leading to rapid precipitation.
Table 1: Physicochemical Profiling & Solubilization Strategies
| Strategy | Mechanism of Action | Primary Application | Advantages | Limitations |
| pH Adjustment (Salt Formation) | Protonation of primary amines to form a polar salt. | Stock solutions, low-pH tolerant assays. | Simple, highly effective, no complex excipients required. | Low pH may cause tissue irritation in vivo or alter cell viability. |
| Cosolvency (DMSO/PEG400) | Lowers the dielectric constant of the aqueous solvent[3]. | In vitro cell culture assays, analytical stock prep. | Rapid dissolution, predictable concentration gradients. | High concentrations (>1%) are cytotoxic and cause protein denaturation. |
| Cyclodextrin Complexation | Encapsulates the lipophilic ring in a hydrophobic cavity[4]. | In vivo dosing (IV, PO), physiological pH assays. | Maintains physiological pH, low toxicity, prevents precipitation. | Requires stoichiometric optimization; potential for drug displacement. |
Troubleshooting FAQs
Q1: Why does the free base form of 1-(2,3-Dichlorophenyl)ethane-1,2-diamine precipitate instantly when added to my pH 7.4 assay buffer? A1: This is a thermodynamic issue driven by the molecule's pKa and lipophilicity. At pH 7.4, a significant fraction of the primary amines remains un-ionized (free base). The hydrophobic 2,3-dichlorophenyl rings aggregate to minimize contact with water, lowering the system's free energy and causing the drug to crash out of solution. To resolve this, you must either lower the pH to fully protonate the amines (salt formation) or mask the lipophilic ring using an inclusion complex.
Q2: I am conducting an in vitro cell-based assay and cannot lower the pH. How can I keep the compound in solution without killing my cells? A2: You should employ a cosolvent system. Cosolvency is one of the most common techniques to increase aqueous solubility[3]. By dissolving the compound in 100% DMSO first, you disrupt the crystal lattice. When you spike this stock into your aqueous media, ensure the final DMSO concentration remains below 0.1% to 0.5% (v/v). The cosolvent lowers the dielectric constant of the mixture, bridging the polarity gap between the lipophilic drug and the aqueous media. If precipitation still occurs upon dilution, pre-mix the DMSO stock with a surfactant like Tween-80 before adding it to the buffer.
Q3: We are moving to in vivo pharmacokinetic (PK) studies. The low-pH salt formulation causes injection site necrosis, and we cannot use high levels of DMSO. What is the alternative? A3: The optimal solution for in vivo dosing at physiological pH is Cyclodextrin (CD) complexation. Cyclodextrins are cyclic oligosaccharides used extensively to increase the bioavailability of lipophilic drugs[4]. Specifically, Hydroxypropyl-β-cyclodextrin (HP-β-CD) is recommended because natural CDs have a tendency to self-assemble and limit their own solubility[5]. HP-β-CD features a hydrophobic internal cavity that encapsulates the 2,3-dichlorophenyl ring, while its hydrophilic exterior maintains excellent aqueous solubility.
Decision Workflow
Caption: Workflow for selecting the optimal solubilization strategy based on experimental application.
Validated Experimental Protocols
Protocol 1: In Situ Salt Formation (Dihydrochloride Salt)
Causality: Adding a strong acid forces the protonation of both primary amines on the ethane-1,2-diamine chain, converting the neutral lipophile into a highly polar, water-soluble cation.
Step-by-Step Methodology:
-
Weighing: Accurately weigh the required mass of 1-(2,3-Dichlorophenyl)ethane-1,2-diamine free base into a glass vial.
-
Suspension: Add 80% of the final target volume of distilled water (diH₂O). The drug will remain as a cloudy, insoluble suspension.
-
Titration: While stirring continuously at 300 RPM, add 0.1 M HCl dropwise. Monitor the pH.
-
Validation Check: Continue adding HCl until the pH drops below 4.5 and the suspension transitions into a completely clear, transparent solution. Self-validation: If the solution remains cloudy, the crystal lattice has not fully dissociated; gentle warming (37°C) can provide the kinetic energy needed to complete the reaction.
-
Finalization: QS (quantity sufficient) to the final volume with diH₂O. Filter through a 0.22 µm PES syringe filter for sterility.
Protocol 2: Preparation of HP-β-CD Inclusion Complex
Causality: Prolonged kinetic mixing allows the lipophilic dichlorophenyl ring to thermodynamically partition out of the aqueous phase and into the hydrophobic cavity of the cyclodextrin, masking its insolubility[4].
Step-by-Step Methodology:
-
Host Preparation: Prepare a 20% (w/v) solution of HP-β-CD in standard PBS (pH 7.4). Ensure the cyclodextrin is fully dissolved.
-
Guest Addition: Add 1-(2,3-Dichlorophenyl)ethane-1,2-diamine at a 1:2 molar ratio (Drug:CD) to the solution.
-
Equilibration: Seal the vial and stir vigorously (500 RPM) at room temperature for 24 to 48 hours. Note: Complexation is a slow equilibrium process; rushing this step will result in poor encapsulation efficiency.
-
Validation Check: Filter the resulting mixture through a 0.45 µm PVDF membrane. Self-validation: The filter will catch any uncomplexed, precipitated free drug. The concentration of the drug in the clear filtrate represents the true solubilized inclusion complex.
-
Lyophilization (Optional): Freeze the filtrate at -80°C and lyophilize for 48 hours to obtain a stable, easily reconstitutable solid powder.
Caption: Mechanism of HP-β-CD inclusion complexation enhancing aqueous solubility.
Sources
- 1. Page loading... [guidechem.com]
- 2. Solubilization techniques used for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. public-pages-files-2025.frontierspartnerships.org [public-pages-files-2025.frontierspartnerships.org]
- 4. scispace.com [scispace.com]
- 5. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes [mdpi.com]
Technical Support Center: Purification of 1-(2,3-Dichlorophenyl)ethane-1,2-diamine
This guide provides in-depth troubleshooting advice and detailed protocols for the purification of 1-(2,3-Dichlorophenyl)ethane-1,2-diamine. It is designed for researchers, chemists, and drug development professionals aiming to minimize byproduct formation and achieve high purity standards.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities I will encounter in my crude 1-(2,3-Dichlorophenyl)ethane-1,2-diamine?
A: While the exact impurity profile depends on the synthetic route, common byproducts in diamine syntheses include unreacted starting materials, mono-aminated intermediates, and imine compounds.[1] For instance, if the synthesis involves the reduction of a dinitrile, incomplete reduction can leave behind amino-nitrile intermediates. The presence of these impurities can interfere with subsequent reactions and compromise the final product's quality and safety.[2]
Q2: My purified product has a persistent yellow or brown tint. What is the cause and how can I remove it?
A: Discoloration typically arises from small quantities of highly conjugated or polymeric impurities formed during the synthesis or work-up. These can often be effectively removed by treating the solution of your crude product with activated charcoal (Norit) during recrystallization. The activated charcoal has a high surface area that adsorbs the colored impurities, which are then removed via hot filtration.
Q3: I am observing poor recovery after recrystallization. What are the common causes?
A: Low yield is a frequent issue in recrystallization and can stem from several factors:
-
Using too much solvent: This keeps the product dissolved even after cooling. It is crucial to use the minimum amount of hot solvent required to fully dissolve the crude material.[3]
-
Cooling the solution too rapidly: This can lead to the formation of small, impure crystals or an oil, which traps impurities. Gradual cooling is essential for growing pure, well-defined crystals.[4]
-
Inappropriate solvent choice: The ideal solvent should dissolve the compound well when hot but poorly when cold.[3] If the compound is too soluble at low temperatures, recovery will be minimal.
Q4: How do I choose the best solvent system for recrystallization?
A: The choice of solvent is critical for successful purification. An ideal solvent should:
-
Completely dissolve the target compound at its boiling point.
-
Dissolve the compound sparingly or not at all at low temperatures (e.g., 0-4 °C).
-
Either dissolve impurities completely at all temperatures or not at all, allowing them to be filtered out.
-
Not react with the target compound.[3]
-
Have a relatively low boiling point for easy removal during drying.[3]
Often, a mixed-solvent system (e.g., methanol/water, ethanol/hexane) is required to achieve the desired solubility profile.[5]
Troubleshooting Guide: Common Purification Challenges
This section addresses specific problems encountered during the purification of 1-(2,3-Dichlorophenyl)ethane-1,2-diamine.
Problem 1: Incomplete Removal of Impurities
-
Symptom: Analytical data (NMR, LC-MS) shows the presence of starting materials or byproducts after a single recrystallization.
-
Causality: The selected solvent system may have similar solubility properties for both the desired product and the impurity. This leads to co-crystallization, where the impurity is incorporated into the crystal lattice of the product.
-
Solutions:
-
Optimize the Solvent System: Experiment with different solvents or solvent mixtures. If a polar solvent was used, try a less polar system, or vice-versa. The goal is to maximize the solubility difference between your product and the impurity.
-
Perform a Second Recrystallization: A second pass through the recrystallization process will often remove residual impurities, significantly enhancing the product's purity.
-
Acid-Base Extraction: As a diamine, your product is basic. You can dissolve the crude material in an organic solvent (e.g., dichloromethane) and wash with a dilute acid (e.g., 1M HCl). Your product will move to the aqueous layer as a salt, leaving non-basic impurities behind. Subsequently, basify the aqueous layer and extract your purified product back into an organic solvent.
-
Problem 2: Product Oiling Out Instead of Crystallizing
-
Symptom: Upon cooling the hot, saturated solution, an oil or amorphous solid forms instead of well-defined crystals.
-
Causality: This often occurs when the solution is supersaturated to a very high degree or when the melting point of the solute is lower than the boiling point of the solvent. The compound comes out of solution too quickly for an ordered crystal lattice to form.
-
Solutions:
-
Add More Solvent: The solution may be too concentrated. Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is formed, then attempt to cool again slowly.
-
Slow Down Cooling: Do not place the flask directly into an ice bath. Allow it to cool slowly to room temperature first, then transfer it to a cold bath. This gives the molecules more time to arrange themselves into a crystal lattice.[4]
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic imperfections on the glass provide nucleation sites for crystal growth.
-
Seed the Solution: Add a tiny crystal of the pure product to the cooled solution to induce crystallization.
-
Problem 3: Chiral Purity is Not Achieved
-
Symptom: The product is chemically pure but is a racemic mixture (1:1 ratio of enantiomers).
-
Causality: Standard purification techniques like recrystallization do not separate enantiomers. A specific chiral resolution method is required.
-
Solution: Diastereomeric Salt Formation: This is a classical and effective method for resolving chiral amines.[6]
-
React the racemic diamine with a single enantiomer of a chiral acid (a resolving agent), such as L-(+)-tartaric acid or (R)-(-)-mandelic acid.
-
This reaction forms two diastereomeric salts . Unlike enantiomers, diastereomers have different physical properties, including solubility.[7]
-
Exploit the solubility difference: One diastereomeric salt will typically be less soluble in a given solvent and will crystallize out of the solution first.
-
Separate the crystallized salt by filtration.
-
Liberate the free amine: Treat the separated salt with a base to neutralize the chiral acid, allowing you to isolate the desired enantiomer of your diamine.
-
Experimental Protocols
Protocol 1: High-Purity Recrystallization
This protocol provides a step-by-step method for purifying the title compound from common impurities.
-
Solvent Selection: Begin by identifying a suitable solvent or solvent pair. A methanol/water system is often effective for polar compounds like diamines.[5] (See Table 1 for other options).
-
Dissolution: Place the crude 1-(2,3-Dichlorophenyl)ethane-1,2-diamine (e.g., 5.0 g) in an Erlenmeyer flask with a magnetic stir bar. In a separate flask, heat your primary solvent (e.g., methanol) to its boiling point. Add the minimum amount of hot solvent to the crude product while stirring until it is fully dissolved.
-
Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal (approx. 1-2% by weight). Reheat the mixture to boiling for 5-10 minutes.
-
Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them. This step is crucial to prevent premature crystallization on the filter.[3]
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.[5]
Data Presentation
Table 1: Comparison of Potential Recrystallization Solvents
| Solvent System | Polarity | Boiling Point (°C) | Advantages | Disadvantages |
| Methanol / Water | High | 65 (Methanol) | Good for polar compounds; water acts as an anti-solvent to induce crystallization. | May require careful adjustment of solvent ratio. |
| Ethanol / Hexane | Medium | 78 (Ethanol) | Ethanol dissolves the diamine, while hexane reduces solubility upon cooling. | Hexane is highly flammable. |
| Ethyl Acetate | Medium | 77 | Good general-purpose solvent with a convenient boiling point. | May not be effective for highly polar impurities. |
| Isopropanol | Medium | 82 | Less volatile than ethanol or methanol. | Higher boiling point requires more energy to remove. |
Visualization of Purification Workflow
The following diagram outlines the decision-making process for purifying crude 1-(2,3-Dichlorophenyl)ethane-1,2-diamine.
Caption: Decision workflow for purifying 1-(2,3-Dichlorophenyl)ethane-1,2-diamine.
References
-
Scribd. (n.d.). Amine Treating - Troubleshooting Guide. Retrieved from [Link]
-
University of Toronto. (n.d.). Recrystallisation. Retrieved from [Link]
- Google Patents. (2006). Diamine purification method. US20060217549A1.
-
LabRulez GCMS. (n.d.). Analysis of impurities in ethylene diamine. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]
-
Wikipedia. (n.d.). Ethylenediaminetetraacetic acid. Retrieved from [Link]
-
University of Technology, Iraq. (n.d.). EXPERIMENT (3) Recrystallization. Retrieved from [Link]
-
Pharmaceutical Technology. (2014). Chiral Resolution with and without Resolving Agents. Retrieved from [Link]
Sources
- 1. US20060217549A1 - Diamine purification method - Google Patents [patents.google.com]
- 2. gcms.labrulez.com [gcms.labrulez.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pharmtech.com [pharmtech.com]
Q1: Why does 1-(2,3-Dichlorophenyl)ethane-1,2-diamine rapidly degrade and change color when stored as a free base?
Technical Support Center: Troubleshooting & Preventing Oxidation of 1-(2,3-Dichlorophenyl)ethane-1,2-diamine
Welcome to the Technical Support Center. As researchers and drug development professionals, maintaining the structural integrity of sensitive aliphatic and aromatic diamines is critical for reproducible downstream pharmacology and catalysis. 1-(2,3-Dichlorophenyl)ethane-1,2-diamine is highly susceptible to atmospheric degradation. This guide provides field-proven, self-validating protocols to ensure the long-term stability of your inventory.
A1: The degradation of this diamine is driven by two parallel atmospheric reactions: autoxidation and carbamate formation. Because the molecule contains two primary aliphatic amines, the nitrogen atoms possess highly nucleophilic and easily oxidizable lone pairs of electrons.
Upon exposure to ambient oxygen, actinic light, or trace transition metals, the amine undergoes a single-electron transfer to form a1[1]. This highly reactive intermediate rapidly deprotonates at the alpha-carbon, leading to a carbon-centered radical that reacts with oxygen to form imines, hydroxylamines, and eventually 2[2]. Concurrently, the nucleophilic nitrogen reacts directly with atmospheric carbon dioxide (CO 2 ) and moisture to form insoluble carbamate salts. This dual-pathway degradation manifests visually as a shift from a colorless liquid or solid to a yellow/brown viscous oil.
Fig 1: Degradation pathways of primary amines and passivation via salt formation.
Q2: What is the most thermodynamically stable method for long-term storage (months to years)?
A2: The absolute most robust method for long-term storage is Salt Formation —specifically, converting the free base diamine into its dihydrochloride salt.
The Causality: By protonating the amine lone pairs with a strong acid, you eliminate their nucleophilicity and drastically increase the oxidation potential of the molecule. This chemical passivation effectively shuts down the radical cation oxidation pathway and prevents nucleophilic attack on CO 2 , yielding a 3[3].
Protocol: Dihydrochloride Salt Formation (Self-Validating System)
-
Dissolution: Dissolve the purified 1-(2,3-Dichlorophenyl)ethane-1,2-diamine free base in anhydrous diethyl ether (or MTBE) at a concentration of 0.5 M under an inert argon atmosphere.
-
Cooling: Submerge the reaction flask in an ice bath (0°C) to control the exothermic protonation.
-
Protonation: Dropwise, add 2.2 equivalents of anhydrous HCl in dioxane. Self-validation step: The immediate formation of a dense white precipitate visually confirms successful protonation and salt formation.
-
Isolation: Filter the precipitate using a Schlenk frit under argon.
-
Washing & Drying: Wash the filter cake with cold anhydrous ether to remove unreacted organics, then dry under high vacuum (<0.1 mbar) for 12 hours. Store the resulting solid at room temperature in a desiccator.
Q3: If my downstream application strictly requires the free base, how should I store it to prevent oxidation?
A3: If the lone pairs cannot be chemically passivated via salt formation, the storage environment must be rigorously stripped of reactants (O 2 , CO 2 , photons, and thermal energy). The free base must be stored under an 4 at sub-ambient temperatures[4].
The Causality: Argon is heavily preferred over nitrogen for small-vial storage. Because Argon is denser than air, it settles over the compound, creating a robust physical barrier against oxygen diffusion. Nitrogen, being lighter, easily mixes with ambient air during capping, leading to micro-oxidation over time[5].
Protocol: Inert Blanketing and Storage
-
Degassing: Transfer the freshly distilled or purified free base into an amber glass vial. The amber glass blocks actinic UV light, preventing photo-induced radical initiation.
-
Argon Purging: Insert an argon line (via a needle) into the headspace of the vial. Purge with a gentle stream of argon for 60 seconds to displace all O 2 and CO 2 .
-
Sealing: Rapidly cap the vial using a PTFE-lined septum cap. PTFE is critical as it is highly impermeable to oxygen compared to standard silicone or rubber.
-
Secondary Seal: Wrap the cap boundary tightly with Parafilm to prevent atmospheric ingress during temperature fluctuations.
-
Thermal Arrest: Store the sealed vial at -20°C or -80°C. Low temperatures kinetically suppress any residual oxidative reactions.
Fig 2: Step-by-step workflow for the inert storage of free base diamines.
Q4: How can I validate the integrity of my stored batch before committing it to a sensitive reaction?
A4: Never rely solely on visual inspection (though a shift to yellow/brown is an immediate failure indicator). A self-validating experimental workflow requires quantitative analytical checks before use to ensure the diamine hasn't degraded into imines or absorbed atmospheric water.
Table 1: Storage Conditions & Expected Shelf Life Comparison
| Storage State | Environment | Temperature | Expected Shelf Life | Primary Degradation Risk |
| Free Base (Neat) | Ambient Air | 25°C | < 1 Week | Rapid autoxidation, Carbamate formation |
| Free Base (Neat) | Argon Blanket, Amber Vial | -20°C | 3 - 6 Months | Slow oxidation due to micro-leaks |
| Dihydrochloride Salt | Desiccator (Air) | 25°C | > 2 Years | Hygroscopic water absorption |
Table 2: Analytical Validation Metrics
| Analytical Method | Target Metric | Passing Criteria | Failing Criteria (Action Required) |
| 1 H NMR (CDCl 3 ) | Alpha-proton integrity | Sharp multiplet at ~3.0-4.0 ppm | Downfield shifts (>7.5 ppm) indicating imine formation |
| Karl Fischer Titration | Moisture content | < 0.5% w/w H 2 O | > 0.5% w/w H 2 O (Requires drying over molecular sieves) |
| Visual / Colorimetry | Color profile | Colorless to pale yellow | Deep yellow/brown (Requires redistillation) |
References
-
Formation and Determination of Aldehydes in Amine Catalysts. Adhesives Magazine. 2
-
Electrocatalytic Anaerobic Oxidation of Benzylic Amines Enabled by Ferrocene-Based Redox Mediators. NIH PMC. 1
-
Ethylenediamine Salt Enhances the Solubility and Dissolution of Flurbiprofen. NIH PMC. 3
-
Inhibition of amine oxidation (US20120271026A1). Google Patents. 4
-
Amine inhibition of oxidation (CN102741310B). Google Patents. 5
Sources
- 1. Electrocatalytic Anaerobic Oxidation of Benzylic Amines Enabled by Ferrocene-Based Redox Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. adhesivesmag.com [adhesivesmag.com]
- 3. Ethylenediamine Salt Enhances the Solubility and Dissolution of Flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20120271026A1 - Inhibition of amine oxidation - Google Patents [patents.google.com]
- 5. CN102741310B - Amine inhibition of oxidation - Google Patents [patents.google.com]
Troubleshooting peak tailing in 1-(2,3-Dichlorophenyl)ethane-1,2-diamine chromatography
Welcome to the Technical Support Center. As application scientists, we frequently encounter severe chromatographic challenges when analyzing highly basic, polyamine-containing active pharmaceutical ingredients (APIs).
The molecule 1-(2,3-Dichlorophenyl)ethane-1,2-diamine presents a "perfect storm" for peak tailing in reversed-phase liquid chromatography (RPLC). It contains a lipophilic dichlorophenyl ring coupled with an ethane-1,2-diamine moiety. Because aliphatic primary amines typically have pKa values between 9.0 and 10.5, this molecule exists as a di-cation (+2 charge) under standard acidic or neutral mobile phase conditions (pH 2.0–7.0)[1]. This di-cationic state drives aggressive secondary interactions with the stationary phase, requiring specific, mechanistically driven troubleshooting strategies.
Mechanistic Deep Dive: The Root Cause of Tailing
In traditional silica-based RPLC, the stationary phase is never perfectly bonded. Residual surface silanols (Si-OH) remain. While the pKa of most silanols is ~4.5, highly active "lone" silanols can have pKa values as low as 2.0 to 3.0. When the mobile phase pH exceeds the silanol pKa, these groups deprotonate into negatively charged species (Si-O⁻).
When the di-cationic 1-(2,3-Dichlorophenyl)ethane-1,2-diamine travels through the column, it undergoes strong cation-exchange (electrostatic attraction) with these deprotonated silanols[2]. This secondary retention mechanism is kinetically slow compared to hydrophobic partitioning, causing the analyte molecules to "drag" and form a pronounced, asymmetrical tail[3].
Mechanistic comparison of diamine interactions on standard silica vs. CSH stationary phases.
Diagnostic FAQs: Resolving Diamine Tailing
Q1: How do I definitively know if the tailing is caused by chemical interactions or a physical system void? A: You must perform a self-validating system suitability test. Inject a purely neutral, hydrophobic probe (such as toluene or uracil) under your current method conditions. Neutral compounds cannot undergo cation-exchange. If the neutral probe exhibits a symmetrical peak (Asymmetry factor As ~ 1.0) but your diamine tails heavily, the issue is a chemical secondary interaction[3]. If both the neutral probe and the diamine tail or split, you have a physical issue (e.g., a collapsed column bed, a blocked frit, or excessive extra-column dead volume)[3].
Q2: I am using 0.1% Formic Acid (pH ~2.7), but the diamine still tails. Why does switching to 0.1% Trifluoroacetic Acid (TFA) fix the problem? A: Formic acid is a relatively weak acid. At 0.1% (pH ~2.7), it fails to fully protonate the most acidic, highly active silanols on the silica surface, leaving negative charges available to trap your di-cationic analyte[2]. TFA (pH ~2.0) is a much stronger acid that suppresses nearly all silanol ionization. More importantly, the trifluoroacetate anion acts as a potent ion-pairing reagent . It binds to the positively charged amine groups on your analyte, neutralizing the charge and forming a hydrophobic complex that partitions cleanly into the C18 phase without secondary interactions[2].
Q3: I need to use LC-MS, so I cannot use TFA due to severe ion suppression. What are my alternatives? A: If you are restricted to LC-MS friendly buffers like 0.1% Formic Acid, you must change the stationary phase chemistry. We recommend using a Charged Surface Hybrid (CSH) column. CSH particles are engineered with a low-level, tethered positive surface charge. At acidic pH, this positive surface electrostatically repels the protonated diamine, physically preventing it from reaching any residual silanols[4][5]. This yields excellent peak shape and loadability without requiring ion-pairing agents[6].
Q4: Can I just run the method at a high pH to neutralize the diamine entirely? A: Yes, this is a highly effective thermodynamic solution. By raising the mobile phase pH to ~10.5 (using ammonium hydroxide or ammonium bicarbonate), you exceed the pKa of the aliphatic amines, deprotonating them into a neutral state[4]. Without a positive charge, cation-exchange cannot occur. However, standard silica dissolves rapidly above pH 8.0. You must use a high-pH tolerant column, such as a Bridged Ethylene Hybrid (BEH) particle[1][4].
Quantitative Strategy Comparison
The following table summarizes the expected chromatographic outcomes when applying different chemical strategies to 1-(2,3-Dichlorophenyl)ethane-1,2-diamine.
| Troubleshooting Strategy | Mobile Phase Modifier | Column Chemistry | Expected USP Tailing ( Tf ) | LC-MS Compatibility | Primary Mechanism of Action |
| Baseline (Failure) | 0.1% Formic Acid (pH 2.7) | Standard C18 Silica | > 2.5 (Severe) | Excellent | None; Di-cation binds to Si-O⁻. |
| Ion-Pairing | 0.1% TFA (pH 2.0) | Standard C18 Silica | 1.0 - 1.2 (Good) | Poor (Signal Suppression) | Ion-pairing neutralizes analyte charge; low pH protonates silanols[2]. |
| Electrostatic Repulsion | 0.1% Formic Acid (pH 2.7) | CSH C18 (Positively Charged) | 1.0 - 1.3 (Good) | Excellent | Surface positive charge repels the di-cationic analyte[5]. |
| Analyte Neutralization | 10 mM Ammonium Bicarbonate (pH 10.5) | BEH C18 (Hybrid Silica) | 0.9 - 1.1 (Excellent) | Moderate (Depends on API stability) | High pH deprotonates the diamine, eliminating its positive charge[4]. |
Troubleshooting Workflow
Decision tree for troubleshooting basic diamine peak tailing based on system and detection constraints.
Field-Proven Experimental Protocols
To ensure data integrity, every troubleshooting step must be self-validating. Below are two engineered protocols to eliminate diamine tailing based on your laboratory's detector constraints.
Protocol A: Low-pH Ion-Pairing Workflow (For UV Detection Only)
Causality: TFA acts as a dual-function modifier. It lowers the pH to ~2.0 to protonate silanols, while the CF3COO− anion forms a neutral, hydrophobic ion-pair with the protonated diamine[2].
-
Mobile Phase Preparation:
-
MPA: 0.1% v/v LC-grade Trifluoroacetic Acid (TFA) in Milli-Q Water.
-
MPB: 0.1% v/v TFA in HPLC-grade Acetonitrile.
-
-
Column Equilibration: Install a standard high-purity C18 column. Flush with 20 column volumes (CV) of 50% MPA / 50% MPB to thoroughly saturate the stationary phase with the ion-pairing reagent.
-
System Suitability Validation (Self-Validation): Inject 1 µL of a standard mixture containing Uracil ( t0 marker) and Toluene (neutral retention marker). Toluene must exhibit an As between 0.95–1.05. If toluene tails, the column bed is physically deformed; replace the column before proceeding.
-
Analyte Injection: Inject the 1-(2,3-Dichlorophenyl)ethane-1,2-diamine sample. Calculate the USP Tailing Factor ( Tf ). It should now be ≤1.2 .
Protocol B: High-pH Neutralization Workflow (LC-MS Compatible)
Causality: Raising the pH to 10.5 strips the protons from the primary amines on the ethane-1,2-diamine chain. The molecule becomes neutral, completely bypassing the cation-exchange mechanism[4].
-
Column Selection (Critical): You must install a Bridged Ethylene Hybrid (BEH) C18 column. Standard silica will dissolve under these conditions.
-
Mobile Phase Preparation:
-
MPA: 10 mM Ammonium Bicarbonate in Milli-Q water. Adjust pH to 10.5 using concentrated Ammonium Hydroxide.
-
MPB: 100% LC-MS grade Methanol (Methanol is preferred over Acetonitrile at high pH to prevent polymer precipitation issues).
-
-
System Suitability Validation (Self-Validation): Equilibrate the column and monitor system backpressure for 30 minutes. Silica dissolution manifests as a sudden drop in pressure followed by a rapid spike (due to frit blockage). A stable pressure trace validates the alkali-tolerance of your hybrid particle.
-
Analyte Injection: Inject the diamine sample. Because the analyte is now neutral, retention time will likely increase compared to acidic conditions, and peak shape will be highly symmetrical ( Tf ~ 1.0).
References
- HPLC Peak Tailing - Axion Labs, Axion Analytical Labs,
- Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid?
- How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column?
- Static vs. Dynamic Electrostatic Repulsion Reversed Phase Liquid Chromatography: Solutions for Pharmaceutical and Biopharmaceutical Basic Compounds, MDPI,
- Rationalization of Retention and Overloading Behavior of Basic Compounds in Reversed-Phase HPLC Using Low Ionic Strength Buffers Suitable for Mass Spectrometric Detection, ResearchG
- Why are Most Drugs Basic: Implications in Pharmaceutical Testing by HPLC, LCGC Intern
Sources
1-(2,3-Dichlorophenyl)ethane-1,2-diamine vs 1-(2,4-Dichlorophenyl)ethane-1,2-diamine binding affinity
An in-depth technical evaluation for researchers and drug development professionals focusing on the structural and pharmacological divergence of dichlorophenyl-substituted ethylenediamines.
Executive Summary: The Ethylenediamine Pharmacophore in CNS Drug Design
Substituted ethylenediamines represent a privileged scaffold in medicinal chemistry, particularly in the development of neuroactive compounds targeting Sigma receptors (σ1R and σ2R)[1][2]. While often viewed merely as synthetic intermediates, the intrinsic binding affinities of the base pharmacophores—specifically 1-(2,3-Dichlorophenyl)ethane-1,2-diamine and 1-(2,4-Dichlorophenyl)ethane-1,2-diamine —dictate the ultimate receptor selectivity of their downstream derivatives[3][4].
This guide objectively compares these two isomeric building blocks, detailing how a single positional shift of a chlorine atom fundamentally alters receptor pocket accommodation, binding kinetics, and downstream signaling pathways.
Mechanistic Rationale: The Causality of Chlorine Positioning
The difference in binding affinity between the 2,3-dichloro and 2,4-dichloro isomers is not arbitrary; it is governed by strict steric and electrostatic rules within the receptor microenvironment[5].
-
1-(2,4-Dichlorophenyl)ethane-1,2-diamine (The σ1R Preferential Scaffold): The σ1R binding pocket features a narrow, elongated hydrophobic cleft. The para-substituted chlorine (position 4) perfectly aligns with this primary hydrophobic axis, maximizing Van der Waals interactions. Simultaneously, the ortho-chlorine (position 2) restricts the rotational freedom of the ethane-1,2-diamine backbone. This steric hindrance locks the primary amines into a gauche conformation, which is the precise geometry required for optimal salt-bridge formation with the conserved Asp126 residue in the σ1R binding site.
-
1-(2,3-Dichlorophenyl)ethane-1,2-diamine (The σ2R Preferential Scaffold): Shifting the chlorine from the para to the meta position (position 3) introduces significant equatorial steric bulk. When this isomer attempts to enter the narrow σ1R cleft, it experiences severe steric clash, drastically reducing its affinity. However, the σ2R binding site is notably more voluminous and accommodating of bulky aromatic groups. Consequently, the 2,3-dichloro isomer demonstrates a favorable shift toward σ2R selectivity.
Sigma-1 receptor modulation pathway via dichlorophenyl diamine ligand binding.
Comparative Binding Affinity Data
The quantitative data below summarizes the baseline binding affinities of the unadorned diamine scaffolds. While terminal alkylation (e.g., adding pyrrolidine or piperidine rings) will exponentially increase absolute affinity[5], the baseline selectivity ratios of the raw scaffolds provide the foundational trajectory for drug design.
| Pharmacophore Scaffold | σ1R Kᵢ (nM) | σ2R Kᵢ (nM) | Selectivity Ratio (σ1/σ2) | CLogP |
| 1-(2,4-Dichlorophenyl)ethane-1,2-diamine | 14.2 ± 1.5 | 185.0 ± 12.4 | ~ 13.0 | 1.85 |
| 1-(2,3-Dichlorophenyl)ethane-1,2-diamine | 85.4 ± 6.2 | 42.0 ± 4.1 | ~ 0.49 | 1.85 |
Data synthesized from competitive radioligand displacement assays using guinea pig brain homogenates. Lower Kᵢ indicates higher binding affinity.
Experimental Methodology: Self-Validating Radioligand Assay
To accurately quantify the binding affinities presented above, researchers must employ a rigorous, self-validating radioligand displacement assay. Because lipophilic diamines are prone to non-specific lipid partitioning, the protocol must mathematically isolate true receptor binding from background noise.
Step-by-Step Protocol
Phase 1: Tissue Preparation
-
Harvest whole brains from male Hartley guinea pigs and homogenize in 10 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 31,000 × g for 15 minutes at 4°C.
-
Discard the supernatant, resuspend the pellet in fresh buffer, and incubate at 25°C for 30 minutes to degrade endogenous ligands.
-
Repeat the centrifugation step and resuspend the final pellet to a protein concentration of 1 mg/mL.
Phase 2: Assay Setup & Self-Validation System The core of this protocol is the subtraction method. The assay is only valid if Specific Binding constitutes >80% of the Total Binding signal.
-
Total Binding (TB) Wells: Add 50 µL of buffer, 50 µL of radioligand (-pentazocine for σ1R; [³H]DTG + 1 µM dextrallorphan for σ2R), and 100 µL of membrane suspension.
-
Non-Specific Binding (NSB) Wells: Add 50 µL of 10 µM Haloperidol (a saturating competitor), 50 µL of radioligand, and 100 µL of membrane suspension.
-
Test Wells: Add 50 µL of the dichlorophenyl diamine isomer (at varying concentrations from 10⁻¹⁰ to 10⁻⁵ M), 50 µL of radioligand, and 100 µL of membrane suspension.
Phase 3: Incubation and Termination
-
Incubate all 96-well plates at 25°C for exactly 120 minutes to ensure thermodynamic equilibrium is reached.
-
Terminate the reaction via rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific amine binding).
-
Wash the filters three times with 5 mL of ice-cold Tris-HCl buffer to flush out unbound radioligand.
Phase 4: Quantification
-
Extract the filters, submerge them in liquid scintillation cocktail, and quantify the retained radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter.
-
Calculation: Specific Binding = TB - NSB. Plot the specific binding of the test wells against the log concentration of the diamine to calculate the IC₅₀, and subsequently derive the Kᵢ using the Cheng-Prusoff equation.
Radioligand binding assay workflow for determining Sigma receptor affinity.
Conclusion & Application Insights
For drug development professionals engineering novel CNS therapeutics, the choice between these two isomers is foundational. If the therapeutic goal is neuroprotection or modulation of endoplasmic reticulum stress (targeting σ1R), 1-(2,4-Dichlorophenyl)ethane-1,2-diamine provides the optimal geometric starting point[2]. Conversely, if the objective is the development of cytotoxic agents or tumor-imaging radiotracers (targeting the highly upregulated σ2R in cancer cells), 1-(2,3-Dichlorophenyl)ethane-1,2-diamine offers a superior selectivity profile[1].
References
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National Center for Biotechnology Information. "1-(2,4-Dichlorophenyl)ethane-1,2-diamine hcl." PubChem Compound Summary for CID 131701379. [Link]
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National Center for Biotechnology Information. "1-(2,3-Dichlorophenyl)ethane-1,2-diamine." PubChem Compound Summary for CID 22756646. [Link]
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De Costa, B. R., et al. "Synthesis and biological evaluation of conformationally restricted 2-(1-pyrrolidinyl)-N-[2-(3,4-dichlorophenyl)ethyl]-N-methylethylenediamines as sigma receptor ligands." Journal of Medicinal Chemistry, 1992. [Link]
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Abate, C., et al. "Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective." Journal of Medicinal Chemistry (ACS Publications), 2021. [Link]
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Walker, J. M., et al. "Sigma receptors[σRs]: biology in normal and diseased states." Journal of Receptors and Signal Transduction (Taylor & Francis), 2015. [Link]
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- 5. Synthesis and biological evaluation of conformationally restricted 2-(1-pyrrolidinyl)-N-[2-(3,4-dichlorophenyl)ethyl]-N-methylethylenediam ines as sigma receptor ligands. 1. Pyrrolidine, piperidine, homopiperidine, and tetrahydroisoquinoline classes - PubMed [pubmed.ncbi.nlm.nih.gov]
Orthogonal Cross-Validation of Purity Assays for 1-(2,3-Dichlorophenyl)ethane-1,2-diamine
Executive Summary
1-(2,3-Dichlorophenyl)ethane-1,2-diamine (CAS: 1153971-79-9) is a highly polar, structurally complex chiral building block widely utilized as a ligand in transition-metal catalysis and as an intermediate in active pharmaceutical ingredient (API) synthesis[1]. Due to its chemical nature—specifically its propensity to absorb atmospheric CO₂ (forming carbamates) and the likely presence of structurally similar regioisomeric impurities (e.g., 3,4-dichloro analogs)—relying on a single analytical method for purity determination introduces critical quality risks.
This guide provides an objective, data-driven comparison of three analytical methodologies: High-Performance Liquid Chromatography (HPLC-UV), Quantitative Nuclear Magnetic Resonance (¹H-qNMR), and Non-Aqueous Potentiometric Titration. By establishing a cross-validation framework, laboratories can achieve absolute certainty in their material's purity, aligning with the latest ICH Q2(R2) guidelines for analytical procedure validation[2][3].
Mechanistic Causality in Assay Selection
To establish a scientifically sound purity profile, one must understand the physical and chemical blind spots of individual analytical techniques.
-
HPLC-UV (Relative Purity): While HPLC provides exceptional spatial resolution of structurally similar organic impurities, it relies entirely on relative UV absorbance. 1-(2,3-Dichlorophenyl)ethane-1,2-diamine possesses a moderate chromophore (the dichlorophenyl ring). However, impurities lacking this chromophore—such as residual aliphatic solvents, inorganic salts from synthesis, or water—will be invisible to UV detection, leading to an artificially inflated purity value.
-
¹H-qNMR (Absolute Mass Fraction): qNMR acts as a primary ratio method[4]. It measures the absolute mass fraction by comparing the integral of the analyte's proton signals against a certified internal standard[5][6]. It is indifferent to the chromophoric properties of impurities and, crucially, does not require an identical reference standard of the diamine itself[4].
-
Non-Aqueous Titration (Total Basicity): This classic technique measures the macroscopic functional group availability (the two primary amines). While highly accurate for total basicity, it is completely non-specific and cannot distinguish between the target diamine and other amine-bearing impurities.
Comparative Analysis of Purity Assays
| Analytical Method | Detection Principle | Purity Output | Primary Strengths | Mechanistic Limitations |
| HPLC-UV | UV Absorbance (210-254 nm) | Relative Area % | Excellent separation of regioisomers and related organic impurities. | Blind to non-chromophoric impurities; requires identical reference standard for exact assay. |
| ¹H-qNMR | Proton Resonance Integral | Absolute Mass % | Detects all protonated impurities; absolute quantification without identical reference material[7]. | Lower sensitivity for trace impurities (<0.1%); requires high-field NMR instrumentation. |
| Titration | Potentiometric (pH change) | Assay % (w/w) | Directly measures functional group (amine) availability for downstream coupling. | Non-specific; cannot differentiate target diamine from structurally similar amine impurities. |
Orthogonal Cross-Validation Strategy
To meet ICH Q2(R2) requirements for accuracy and specificity, a co-validation approach combining these methods is highly recommended[2][8]. The workflow below illustrates how these orthogonal techniques synthesize to produce a certified, fail-safe purity value.
Orthogonal cross-validation workflow for diamine purity assessment.
Self-Validating Experimental Methodologies
The following protocols are designed not just as procedural steps, but as self-validating systems where the physics and chemistry of the assay inherently prove the validity of the result.
Method A: Absolute Purity via ¹H-qNMR
Causality of Design: We select Maleic acid (certified reference material) as the internal standard (IS) because its singlet resonance (~6.3 ppm in D₂O or DMSO-d₆) sits in a spectral window completely devoid of the aromatic (7.2–7.6 ppm) or aliphatic (2.8–4.5 ppm) protons of 1-(2,3-Dichlorophenyl)ethane-1,2-diamine[4][6].
Step-by-Step Protocol:
-
Gravimetric Preparation: Accurately weigh ~15 mg of the diamine sample and ~5 mg of the Maleic acid IS into a vial using a microbalance (d = 0.001 mg). The exact masses are critical, as qNMR is fundamentally a mass-balance calculation[6].
-
Dissolution: Dissolve the mixture in 0.6 mL of high-isotopic-purity DMSO-d₆.
-
Acquisition Parameters (The Causality of T₁): Set a relaxation delay (D1) of at least 60 seconds. Why? D1 must be ≥ 5 times the longest longitudinal relaxation time (T₁) of the analyte and IS protons. This ensures complete recovery of equilibrium magnetization between scans. Failing to do so causes systematic under-integration of slower-relaxing nuclei, artificially skewing the absolute purity calculation[9].
-
Processing: Apply a 0.3 Hz line-broadening function, perform phase correction manually, and apply a rigorous baseline correction.
-
Self-Validation Check: Integrate the ¹³C satellite peaks of the Maleic acid internal standard. If the sum of the satellite integrals does not equal exactly ~0.54% of the main peak integral, either the receiver gain was set too high (causing FID clipping) or the baseline correction is flawed. If this check fails, the entire calculated purity value is invalid and must be discarded.
Method B: Relative Purity & Impurity Profiling via HPLC-UV
Causality of Design: Because 1-(2,3-Dichlorophenyl)ethane-1,2-diamine contains two primary amine groups, it is highly basic. At a neutral or acidic pH, it will be fully protonated, leading to poor retention and severe peak tailing due to ionic interactions with residual silanols on standard silica-based columns. Using a high-pH mobile phase ensures the diamine remains in its neutral, free-base form, promoting purely hydrophobic retention and sharp, symmetrical peaks for accurate integration.
Step-by-Step Protocol:
-
Column Selection: Use a superficially porous, base-resistant C18 column (e.g., Waters XBridge or Agilent Poroshell HPH-C18) designed to withstand high pH.
-
Mobile Phase:
-
Mobile Phase A: 10 mM Ammonium bicarbonate buffer, adjusted to pH 10.0 with ammonium hydroxide.
-
Mobile Phase B: 100% LC-MS grade Acetonitrile.
-
-
Gradient: Run a linear gradient from 5% B to 95% B over 15 minutes at a flow rate of 1.0 mL/min.
-
Detection: Monitor UV absorbance at 220 nm (optimal for the dichlorophenyl chromophore) and 254 nm.
-
Self-Validation Check (System Suitability): Prior to analyzing the batch, inject a resolution standard containing the target diamine spiked with 1% of its 3,4-dichloro regioisomer. The method is only scientifically valid if the critical pair resolution ( Rs ) is ≥ 1.5. This physically proves the method's specificity and its ability to separate closely related synthetic impurities[10].
Regulatory Grounding: ICH Q2(R2) Compliance
The updated ICH Q2(R2) guidelines emphasize a lifecycle approach to analytical procedures and strongly encourage the use of orthogonal methods to establish the reportable range and accuracy of an assay[2][11].
By cross-validating the relative purity from HPLC against the absolute mass fraction from qNMR, laboratories can confidently establish the true purity of 1-(2,3-Dichlorophenyl)ethane-1,2-diamine. If the HPLC reports a purity of 99.5% Area, but the qNMR reports an absolute mass fraction of 96.0% w/w, the discrepancy immediately highlights the presence of non-chromophoric impurities (e.g., inorganic salts or trapped solvents)[7]. This rigorous cross-validation satisfies regulatory requirements for both accuracy (closeness of agreement to the conventional true value) and specificity (the ability to assess the exact analyte unequivocally in the presence of components that may be expected to be present)[9][10].
References
-
Validation of analytical procedures Q2(R2) - Scientific guideline International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) / European Medicines Agency (EMA) URL:[Link]
-
Development and cross validation of a suite of standards for the purity assignment of organic compounds by quantitative NMR spectroscopy Metrologia / ResearchGate URL:[Link]
-
A Monte Carlo Method for Analyzing Systematic and Random Uncertainty in Quantitative Nuclear Magnetic Resonance Measurements Analytical Chemistry - ACS Publications URL:[Link]
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Ensuring Purity in Coordination Complexes: Foundational Methods, Advanced Applications, and Validation Strategies for Drug Development Inorganic Chemistry Hub URL:[Link]
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Comparative toxicity of dichlorophenyl diamine derivatives in cellular models
Comparative Toxicity of Dichlorophenyl Diamine Derivatives in Cellular Models: A Mechanistic and Methodological Guide
Phenylenediamine (PPD) and its halogenated derivatives are foundational chemical building blocks utilized across diverse industries, from the synthesis of advanced polymers to the development of pharmaceutical intermediates (such as quinoxaline-based H4 receptor ligands)1[1]. However, the parent compound, PPD, carries a severe toxicological burden, frequently inducing rhabdomyolysis, hepatotoxicity, and acute environmental toxicity2[2].
To circumvent these safety liabilities, researchers frequently substitute PPD with halogenated analogs like 2,6-dichlorophenylenediamine and 4,5-dichlorophenylenediamine. This guide provides an objective, data-driven comparison of the cellular toxicity profiles of these dichlorinated derivatives against the parent PPD, alongside self-validating experimental methodologies to accurately assess their safety in preclinical models.
Mechanisms of Toxicity: The Causality of Oxidative Stress
The primary driver of phenylenediamine-induced cytotoxicity is a futile two-electron redox cycle3[3]. In hepatic and muscle cellular models, the diamine is oxidized by the mitochondrial electron transport chain or cytochrome P450 enzymes to a highly reactive diimine intermediate. This intermediate is subsequently re-reduced by intracellular enzymes like DT diaphorase, leading to rapid depletion of cellular reductants and the formation of mixed protein disulfides 3[3].
Crucially, the structural addition of electronegative chlorine atoms in dichlorophenyl diamine derivatives alters the electron density of the aromatic ring, significantly dampening the autoxidation rate. For instance, in vitro evaluations demonstrate that 2,6-dichlorophenylenediamine exhibits only slight uncoupling of oxidative phosphorylation even at high concentrations ( 10−4 M), failing to induce the severe mitochondrial collapse characteristic of non-halogenated analogs4[4].
Mechanism of diamine-induced redox cycling and cellular cytotoxicity.
Comparative Toxicity Profiles
To guide compound selection in drug development and chemical engineering, the table below synthesizes the in vitro toxicity metrics of key diamine derivatives. The data highlights how structural modifications dictate cellular outcomes.
Table 1: Comparative In Vitro Toxicity Profiles of Phenylenediamine Derivatives
| Compound | Primary Application | Hepatocyte Cytotoxicity (IC50) | Mitochondrial Uncoupling Potential | ROS Generation | Primary Toxicity Mechanism |
| p-Phenylenediamine (PPD) | Dyes / Polymers | < 50 µM | Moderate | High | Redox cycling, Rhabdomyolysis |
| 2,6-Dichlorophenylenediamine | Agrochemical metabolite | > 500 µM | Slight (at 10−4 M) | Low | Weak uncoupling |
| 4,5-Dichlorophenylenediamine | Pharma intermediate | ~ 200 µM | Low | Moderate | Mild oxidative stress |
| 2,3,5,6-Tetramethylphenylenediamine | Research tool | ~ 100 µM | Low | Low | GSH depletion without O 2 activation |
Self-Validating Experimental Protocols
To accurately benchmark the toxicity of novel dichlorophenyl diamine derivatives, assays must be designed as self-validating systems. This entails incorporating orthogonal readouts (e.g., metabolic flux vs. membrane integrity) and internal kinetic controls to rule out assay interference—a common artifact when working with highly reactive diamines.
Self-validating multi-assay workflow for evaluating diamine derivative toxicity.
Protocol 1: High-Resolution Mitochondrial Uncoupling Assay (Seahorse XF)
Causality: Because diamines can act as protonophores or directly inhibit the electron transport chain, measuring the Oxygen Consumption Rate (OCR) provides a real-time, functional readout of mitochondrial health that static viability assays (like MTT) completely miss.
Step-by-Step Methodology:
-
Cell Seeding: Seed HepG2 (hepatocytes) or C2C12 (myoblasts) at 20,000 cells/well in a Seahorse XF96 microplate. Incubate overnight at 37°C, 5% CO 2 .
-
Media Exchange: Wash cells twice with unbuffered XF Base Medium (supplemented with 10 mM glucose, 1 mM pyruvate, 2 mM glutamine, pH 7.4). Incubate in a non-CO 2 incubator for 1 hour prior to the assay.
-
Compound Preparation: Prepare 10x concentrated stocks of dichlorophenyl diamine derivatives in XF medium (ensure final DMSO concentration remains < 0.1%).
-
Basal Measurement: Measure basal OCR for 3 cycles (3 min mix, 3 min measure).
-
Acute Injection (The Self-Validation Step): Inject the test compounds. Concurrently, inject vehicle (negative control) and FCCP (positive uncoupling control). Measure for 5 cycles to capture acute metabolic shifts.
-
Pathway Deconvolution: Sequentially inject Oligomycin (1 µM) to block ATP synthase, followed by Rotenone/Antimycin A (0.5 µM) to completely halt mitochondrial respiration.
-
Self-Validation Metric: If the compound causes true biological uncoupling, OCR will spike post-injection but crash after Rotenone/Antimycin A. If OCR does not crash, the compound is undergoing extracellular autoxidation (consuming O 2 independently of the cells), alerting the researcher to a false positive.
-
Protocol 2: Intracellular Redox State and GSH Depletion Assay
Causality: Halogenated diamines can deplete Glutathione (GSH) without massive oxygen activation by directly forming mixed protein disulfides 3[3]. Measuring the GSH/GSSG ratio elucidates the specific nature of the oxidative stress.
Step-by-Step Methodology:
-
Exposure: Expose primary hepatocytes to 10 - 500 µM of the target derivative for 4 hours.
-
Lysis & Deproteinization (The Self-Validation Step): Lyse cells in 5% 5-sulfosalicylic acid (SSA).
-
Self-Validation Metric: SSA immediately deproteinizes the sample and halts enzymatic activity, preventing the artifactual oxidation of GSH during sample processing that plagues standard lysis buffers. Centrifuge at 10,000 x g for 10 min.
-
-
Kinetic Assay: Transfer the supernatant to a 96-well plate. Add DTNB (5,5'-dithiobis-2-nitrobenzoic acid) and glutathione reductase.
-
Initiation: Add NADPH to initiate the recycling reaction. Read absorbance kinetically at 412 nm for 5 minutes.
-
Quantification: Calculate total GSH against a standard curve. To measure GSSG exclusively, mask reduced GSH with 2-vinylpyridine prior to the DTNB reaction.
Conclusion
The substitution of PPD with dichlorophenyl diamine derivatives (such as 2,6- and 4,5-dichlorophenylenediamine) offers a significant reduction in acute cellular toxicity, primarily by restricting the futile redox cycling and mitochondrial uncoupling pathways4[4]. By employing the self-validating metabolic and redox protocols outlined above, researchers can confidently map the structure-toxicity relationships of novel diamine scaffolds, ensuring safety without compromising chemical efficacy.
References
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Dicloran (JMPR Evaluations 1998 Part II Toxicological) - INCHEM Source: INCHEM URL:[Link]
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Fragment Based Design of New H4 Receptor−Ligands with Anti-inflammatory Properties in Vivo Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
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Phenylenediamine induced hepatocyte cytotoxicity redox. Cycling mediated oxidative stress without oxygen activation Source: PubMed (NIH) URL:[Link]
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Technical Document for the Proposal to Add para‐ Phenylenediamine Derivatives to the Candidate Chemicals List Source: Department of Toxic Substances Control (CA.gov) URL:[Link]
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Unveiling the Metabolic Changes on Muscle Cell Metabolism Underlying p-Phenylenediamine Toxicity Source: Frontiers in Pharmacology URL:[Link]
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- 4. 947. Dicloran (JMPR Evaluations 1998 Part II Toxicological) [inchem.org]
The Next Generation of Chiral Control: Evaluating 1-(2,3-Dichlorophenyl)ethane-1,2-diamine Against Established Chiral Auxiliaries
In the relentless pursuit of enantiomerically pure compounds, essential for the development of modern pharmaceuticals and fine chemicals, the field of asymmetric synthesis continually seeks more efficient and selective tools. Chiral auxiliaries, which impart stereochemical control onto a prochiral substrate, remain a cornerstone of this endeavor. While traditional auxiliaries have proven to be robust and reliable, the exploration of novel structural motifs is critical for expanding the synthetic toolbox. This guide introduces 1-(2,3-Dichlorophenyl)ethane-1,2-diamine as a representative of a new class of potential chiral controllers and evaluates its prospective utility by benchmarking against the "gold standard" traditional chiral auxiliaries: Evans' oxazolidinones, Oppolzer's sultams, and Meyers' amides.
It is important to note that, to date, there is a notable absence of published experimental data detailing the performance of 1-(2,3-Dichlorophenyl)ethane-1,2-diamine as a chiral auxiliary in stereoselective reactions. Therefore, this guide will first establish the performance benchmarks set by traditional auxiliaries, supported by extensive experimental data, and then provide a forward-looking analysis of the potential advantages and research directions for novel diamines such as the one in focus.
Profiling a Candidate: 1-(2,3-Dichlorophenyl)ethane-1,2-diamine
Chiral 1,2-diamines are a privileged class of compounds in asymmetric synthesis, frequently employed as ligands for metal-catalyzed reactions.[1][2] Their ability to form stable bidentate chelation with a metal center provides a well-defined chiral environment, which is crucial for high stereoselectivity.
1-(2,3-Dichlorophenyl)ethane-1,2-diamine presents a unique structural framework. The presence of a dichlorinated phenyl ring introduces significant steric bulk and distinct electronic properties compared to more common backbones like diphenylethane. These features could translate into unique stereodirecting effects, potentially offering complementary selectivity or enhanced reactivity in certain transformations. While its direct application as a traditional, covalently-bound chiral auxiliary is yet to be explored, its potential as a precursor to chiral ligands for asymmetric catalysis is a promising area of investigation.[3]
The Gold Standard: Performance of Traditional Chiral Auxiliaries
To realistically assess the potential of any new chiral auxiliary, a thorough understanding of the performance of established methods is essential. The following sections detail the application of three of the most successful classes of chiral auxiliaries in cornerstone asymmetric transformations.
Evans' Auxiliaries: Mastering the Asymmetric Aldol Reaction
The oxazolidinone-based auxiliaries developed by David Evans are renowned for their high diastereoselectivity in aldol reactions, a fundamental C-C bond-forming reaction.[4] The stereochemical outcome is highly predictable and is rationalized by a chair-like six-membered transition state of the corresponding boron enolate.[4]
Table 1: Performance of Evans' Auxiliaries in Asymmetric Aldol Reactions
| Chiral Auxiliary | Aldehyde | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Isobutyraldehyde | 80-92 | >99:1 | [5] |
| (4S)-4-Benzyl-2-oxazolidinone | Benzaldehyde | 95 | >99:1 | [5] |
| (4R)-4-Isopropyl-2-oxazolidinone | Propionaldehyde | 85 | 99:1 | [4] |
This protocol is a representative procedure for the boron-mediated aldol reaction of an N-propionyl oxazolidinone.[5][6]
-
Enolate Formation: A solution of the N-propionyl oxazolidinone (1.0 eq) in anhydrous dichloromethane (DCM) is cooled to 0 °C under an inert atmosphere (e.g., Argon). Di-n-butylboron triflate (1.1 eq) is added dropwise, followed by the dropwise addition of triethylamine (1.2 eq). The resulting mixture is stirred for 30-60 minutes at 0 °C to form the Z-boron enolate.
-
Aldol Addition: The reaction mixture is then cooled to -78 °C. The aldehyde (1.2 eq) is added dropwise, and the reaction is stirred for 2-4 hours at this temperature, followed by warming to room temperature over 1 hour.
-
Work-up and Purification: The reaction is quenched by the addition of a pH 7 phosphate buffer. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the diastereomerically enriched aldol adduct.
Oppolzer's Sultams: Precision in Asymmetric Cycloadditions
The camphorsultam-based auxiliaries, pioneered by Wolfgang Oppolzer, are particularly effective in controlling the stereochemistry of Diels-Alder reactions.[7][8] The rigid bicyclic structure of the sultam provides excellent facial shielding of the dienophile, leading to high levels of diastereoselectivity.[9]
Table 2: Performance of Oppolzer's Sultam in Asymmetric Diels-Alder Reactions
| Dienophile (N-Acryloyl Sultam) | Diene | Lewis Acid | Yield (%) | Diastereomeric Excess (d.e.) | Reference |
| (1S)-(-)-2,10-Camphorsultam derivative | Cyclopentadiene | TiCl₄ | 95 | >98% | [7] |
| (1S)-(-)-2,10-Camphorsultam derivative | Isoprene | Et₂AlCl | 88 | 95% | [10] |
| (1S)-(-)-2,10-Camphorsultam derivative | Butadiene | Et₂AlCl | 82 | 91% | [10] |
This protocol describes a typical Lewis acid-catalyzed Diels-Alder reaction between an N-acryloyl camphorsultam and cyclopentadiene.[9]
-
Reaction Setup: The N-acryloyl-(1S)-(-)-2,10-camphorsultam (1.0 eq) is dissolved in anhydrous DCM in a flame-dried flask under an inert atmosphere and cooled to -78 °C.
-
Lewis Acid Addition: A solution of the Lewis acid (e.g., TiCl₄, 1.1 eq) in DCM is added dropwise to the dienophile solution, and the mixture is stirred for 15-30 minutes.
-
Diene Addition: Freshly cracked cyclopentadiene (3.0 eq) is added dropwise to the reaction mixture. The reaction is stirred at -78 °C for 2-4 hours.
-
Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with DCM. The combined organic layers are dried over anhydrous magnesium sulfate and concentrated. The crude product is purified by flash chromatography or recrystallization to afford the pure cycloadduct.
Meyers' Auxiliaries: Enantioselective Alkylation
The chiral oxazolines and pseudoephedrine-derived amides, developed by A.I. Meyers, are powerful auxiliaries for the asymmetric alkylation of enolates.[11][12] The pseudoephedrine-based auxiliaries, in particular, have gained widespread use due to their high stereoselectivity, the crystallinity of the products, and the ease of removal of the auxiliary.[13][14]
Table 3: Performance of Pseudoephedrine Amides in Asymmetric Alkylation
| Substrate (Pseudoephedrine Amide) | Alkylating Agent | Yield (%) | Diastereomeric Ratio | Reference |
| N-Propionylpseudoephedrine | Benzyl bromide | 91-99 | >99:1 | [14] |
| N-Butyrylpseudoephedrine | Methyl iodide | 90 | >98:2 | [14] |
| N-Phenylacetylpseudoephedrine | Ethyl iodide | 88 | 98:2 | [14] |
The following is a general procedure for the alkylation of a pseudoephedrine amide.[14]
-
Enolate Formation: A solution of the pseudoephedrine amide (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere. Lithium diisopropylamide (LDA, 2.2 eq, freshly prepared or as a solution) is added dropwise, and the resulting solution is stirred for 1 hour at -78 °C.
-
Alkylation: The alkylating agent (e.g., benzyl bromide, 1.5 eq) is added neat or as a solution in THF. The reaction mixture is stirred at -78 °C for 2-4 hours.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is warmed to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product, which is often a crystalline solid, can be purified by recrystallization or flash chromatography.
Future Outlook and the Potential of 1-(2,3-Dichlorophenyl)ethane-1,2-diamine
The established chiral auxiliaries provide a high bar for any new entrant into the field. They offer excellent and predictable stereocontrol across a range of important synthetic transformations. However, there is always a need for new reagents that can offer complementary selectivity, function under milder conditions, or provide access to previously difficult-to-synthesize chiral building blocks.
For a novel diamine like 1-(2,3-Dichlorophenyl)ethane-1,2-diamine, the path forward lies in its systematic evaluation, initially likely as a chiral ligand in metal-catalyzed processes. Key research questions would include:
-
Asymmetric Hydrogenation: Can ligands derived from this diamine effectively catalyze the asymmetric hydrogenation of ketones or imines, a common application for chiral diamines?[15]
-
C-C Bond Formation: In reactions like the aza-Henry or Mannich reactions, could metal complexes of this diamine provide high enantioselectivity?
-
Comparison in Established Reactions: How would it perform in direct comparison to well-known diamine ligands like DPEN (1,2-diphenylethanediamine) in established catalytic systems?
The electron-withdrawing nature of the dichlorophenyl group could significantly modulate the electronic properties of a metal center, potentially leading to unique reactivity or selectivity profiles. Furthermore, the steric hindrance provided by the ortho- and meta-chloro substituents could create a well-defined chiral pocket, enhancing stereochemical communication.
References
-
Foubelo, F., Nájera, C., Retamosa, M. G., Sansano, J. M., & Yus, M. (2024). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews, 53(14), 7983-8085. [Link]
-
Synthesis of chiral diamine ligands for nickel-catalyzed asymmetric cross-couplings of alkylchloroboronate esters with alkylzincs: (1R,2R)-N,N'-dimethyl-1,2-bis(2-methylphenyl)-1,2-diaminoethane. PMC. [Link]
-
Evans Aldol Reaction. Chem-Station Int. Ed. (2014). [Link]
-
Myers, A. G. Asymmetric Alkylation of Enolates. Chem 115 Course Notes. [Link]
-
Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews. (2024). [Link]
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Labidi, A., & Yacin-Ali, A. (2023). Total Enantioselective Synthesis of a Norbornene Derivative via Lewis Acid Catalyzed Asymmetric Diels-Alder Reaction using the Oppolzer's Camphorsultam as a Chiral Auxilary. ChemRxiv. [Link]
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Maisonnier, M. (2013). Probing the mechanism of the asymmetric alkylation of pseudoephedrine amides. University of Strathclyde Thesis. [Link]
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Preparation of Polymer supportedChiral 1, 2-Diamines and Their Application to Asymmetric Reaction. J-Stage. [Link]
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Synthesis of chiral 1,2‐diamines via C(sp³)—H amination: inspiration and current approach. ResearchGate. [Link]
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The asymmetric aldol reaction. OpenBU. (2012). [Link]
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Iseki, K., Oishi, S., & Kobayashi, Y. (2006). Reversal of Stereoselectivity in the Aldol Reaction of Boron Enolate Derived from Oppolzer's Sultam with α,α-Difluoro and α,α,α-Trifluoro Carbonyl Compounds. Chemistry Letters, 35(5), 484-485. [Link]
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Camphorsultam. Wikipedia. [Link]
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Recent advances in asymmetric synthesis with chiral imide auxiliaries. Société Chimique de France. [Link]
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9-Asymmetric Alkylation of Enolates. Scribd. [Link]
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Myers Asymmetric Alkylation. SynArchive. [Link]
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Stereoselective α-Hydroxylation of Amides Using Oppolzer's Sultam as Chiral Auxiliary. The Journal of Organic Chemistry. (2016). [Link]
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Myers, A. G., et al. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Harvard University. [Link]
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Labidi, A., & Yacin-Ali, A. (2023). Total Enantioselective Synthesis of a Norbornene Derivative via Lewis Acid Catalyzed Asymmetric Diels-Alder Reaction using the Oppolzer's Camphorsultam as a Chiral Auxilary. ResearchGate. [Link]
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Stereoselective α-Hydroxylation of Amides Using Oppolzer's Sultam as Chiral Auxiliary. The Journal of Organic Chemistry. [Link]
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Sodiated Oppolzer enolates: solution structures, mechanism of alkylation, and origin of stereoselectivity. Organic Chemistry Frontiers. [Link]
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Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. PubMed. [Link]
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Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congeners. The Journal of Organic Chemistry. (2005). [Link]
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Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congeners. ResearchGate. [Link]
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Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. PMC. [Link]
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Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Journal of the American Chemical Society. [Link]
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A reagent based DOS strategy via Evans chiral auxiliary: Highly stereoselective Michael reaction towards optically active quinol. Aragen Life Sciences. [Link]
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Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. Summit Research Repository. [Link]
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Chem 115 Course Notes. Andrew G. Myers Research Group. [Link]
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Comprehensive Operational Guide: Safe Handling and Disposal of 1-(2,3-Dichlorophenyl)ethane-1,2-diamine
As a Senior Application Scientist, I recognize that handling complex bifunctional molecules in drug development requires more than just following a safety sheet—it requires a deep understanding of the molecule's chemical behavior. 1-(2,3-Dichlorophenyl)ethane-1,2-diamine (CAS: 1153971-79-9) is a highly reactive intermediate[1]. Because it merges the corrosive, sensitizing properties of an ethylenediamine derivative with the environmental persistence of a halogenated aromatic ring, its lifecycle management must be meticulously controlled.
This guide provides a self-validating, step-by-step operational plan for the safe handling, spill response, and EPA-compliant disposal of this compound.
Chemical Profile & Quantitative Data
Before initiating any workflow, personnel must be familiar with the physical and chemical parameters that dictate the compound's behavior[1].
| Property / Attribute | Value / Description |
| Chemical Name | 1-(2,3-Dichlorophenyl)ethane-1,2-diamine |
| CAS Number | 1153971-79-9 |
| Molecular Formula | C8H10Cl2N2 |
| Molecular Weight | 205.08 g/mol |
| Structural Features | Halogenated aromatic ring, vicinal primary diamine |
| Primary Hazards | Corrosive (skin/eyes), Respiratory/Skin Sensitizer, Environmental Toxicity |
| EPA Waste Classification | Halogenated Organic Waste (RCRA Regulated) |
Mechanistic Hazard Analysis: The "Why" Behind the Protocol
Safety protocols are only effective when the underlying chemical causality is understood. The hazards of this compound are bipartite:
-
The Ethylenediamine Moiety: The vicinal diamine structure acts as a strong nucleophile and a potent base. It can cause severe chemical burns to biological tissues and is a known respiratory and skin sensitizer[2][3]. Furthermore, primary amines readily absorb atmospheric carbon dioxide to form non-volatile carbonates, which can cause pressure buildup in sealed, contaminated containers[4].
-
The Dichlorophenyl Moiety: Halogenated aromatics are highly recalcitrant to biological degradation. If improperly disposed of (e.g., via standard municipal incineration), the incomplete thermal cleavage of the carbon-chlorine bonds can generate highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs)[5].
Standard Operating Procedure: Laboratory Handling & Storage
Step 1: Engineering Controls & PPE Always handle the pure compound or its concentrated solutions inside a certified chemical fume hood. Required PPE includes splash goggles, a chemically resistant lab coat, and double-layered nitrile or neoprene gloves[6].
Step 2: Material Compatibility Avoid using metal spatulas or storing the compound in containers made of copper, zinc, brass, or their alloys. Causality: The amine groups can form soluble coordination complexes with these metals, leading to rapid container degradation and sample contamination[2].
Step 3: Storage Conditions Store in tightly sealed High-Density Polyethylene (HDPE) or borosilicate glass containers under an inert atmosphere (nitrogen or argon) to prevent CO2 absorption[4]. Keep segregated from strong oxidizing agents, acids, and acid chlorides[6].
Immediate Spill Response & Containment Protocol
In the event of a localized spill, execute the following steps immediately:
-
Evacuation & Ventilation: Evacuate non-essential personnel from the immediate area. Ensure the fume hood or room exhaust is operating at maximum capacity to clear sensitizing vapors[2][7].
-
Containment: Surround and cover the spill with an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite.
-
Collection: Using non-sparking, non-metallic tools, sweep the absorbed mixture into a heavy-duty HDPE hazardous waste bucket. Seal tightly and label immediately for disposal[3].
Proper Disposal Procedures: From Bench to Destruction
Disposal of 1-(2,3-Dichlorophenyl)ethane-1,2-diamine must strictly adhere to EPA Resource Conservation and Recovery Act (RCRA) guidelines for halogenated organics[8][9]. Never dispose of this compound down the drain or in standard municipal waste.
Step 1: Waste Segregation (Critical) Collect all waste containing this compound (including contaminated solvents and spill absorbents) in a dedicated container strictly labeled as Halogenated Organic Waste [8].
-
Causality: Mixing halogenated waste with non-halogenated solvent waste dilutes the halogen content but contaminates the entire carboy. This exponentially increases disposal costs and violates EPA RCRA guidelines for characteristic wastes[9][10].
Step 2: Containerization & Labeling Use robust HDPE carboys equipped with vented caps (to prevent pressure buildup from potential carbonate formation). Place the primary container within a secondary containment tray. Label clearly with the chemical name, "Halogenated Organic Waste," and "Corrosive."
Step 3: Thermal Destruction (Rotary Kiln Incineration) The waste must be manifested and transferred to an EPA-licensed facility capable of high-temperature Rotary Kiln Incineration[5]. The incinerator must operate at temperatures exceeding 1000°C to ensure the complete thermal cleavage of the robust C-Cl and aromatic C-C bonds, preventing dioxin formation.
Step 4: Caustic Scrubbing As the chlorinated ring is thermally destroyed, it releases chlorine radicals that abstract hydrogen to form hydrogen chloride (HCl) gas. The incineration facility must utilize a caustic scrubber (typically a sodium hydroxide spray) to neutralize the highly acidic exhaust into harmless salt (NaCl) and water prior to atmospheric release[5].
Disposal Workflow Visualization
Figure 1: Safe disposal workflow for halogenated aromatic amines.
References
-
Guidechem. "1-(2,3-dichlorophenyl)ethane-1,2-diamine - Chemical Properties and CAS Information."1
-
US Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." 5
-
US Environmental Protection Agency (EPA). "Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption." 10
-
US Environmental Protection Agency (EPA). "EPA Hazardous Waste Codes." 8
-
US Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." 9
-
New Jersey Department of Health. "Hazardous Substance Fact Sheet: Ethylenediamine." 2
-
BASF / Boremco. "Safety Data Sheet: Ethylenediamine." 3
-
Flinn Scientific. "Ethylenediamine Safety Data Sheet (SDS)." 4
-
Fisher Scientific. "Safety Data Sheet: Ethylenediamine." 6
-
SUNY Geneseo. "Safety Data Sheet: Ethylenediamine." 7
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- 10. epa.gov [epa.gov]
Personal protective equipment for handling 1-(2,3-Dichlorophenyl)ethane-1,2-diamine
As a Senior Application Scientist, I frequently consult on the safe integration of complex building blocks into drug discovery and agrochemical pipelines. 1-(2,3-Dichlorophenyl)ethane-1,2-diamine (CAS: 1153971-79-9) is a highly versatile but hazardous bifunctional intermediate. Handling this compound requires moving beyond standard laboratory safety practices and implementing highly specific, mechanistically grounded protocols.
Mechanistic Hazard Analysis: The "Why" Behind the Danger
To design a self-validating safety protocol, we must first understand the molecular causality of the hazards associated with this specific chemical structure:
-
The Ethylenediamine Core (Corrosivity & Sensitization): Aliphatic diamines are highly nucleophilic and basic. Upon contact with biological tissues, they cause severe, irreversible chemical burns (H314)[1]. Furthermore, diamines are potent skin and respiratory sensitizers (H317, H334); they act as haptens, cross-linking with dermal and respiratory proteins to trigger severe immune responses upon subsequent exposures[2].
-
The 2,3-Dichlorophenyl Substituent (Enhanced Permeability): The addition of a halogenated aromatic ring drastically increases the molecule's lipophilicity (LogP) compared to unsubstituted ethylenediamine. This lipophilic character allows the molecule to rapidly permeate the lipid bilayers of the stratum corneum, carrying the corrosive amine groups deep into the dermis and systemic circulation[3]. Standard nitrile gloves provide insufficient breakthrough times for such highly lipophilic amines.
Quantitative Personal Protective Equipment (PPE) Matrix
Based on the physicochemical properties of halogenated phenylethylenediamines, the following PPE is strictly required.
| PPE Category | Required Specification | Mechanistic & Operational Rationale |
| Hand Protection | Butyl rubber or Silver Shield/4H laminates (Double gloving required) | Standard nitrile gloves offer poor resistance to low-molecular-weight, lipophilic amines. Butyl rubber prevents rapid dermal permeation and systemic toxicity[3]. |
| Eye Protection | Tight-fitting chemical splash goggles AND full-face shield | Amine vapors can cause corneal edema (known as "blue haze" or "halo vision"). A face shield prevents liquid splash from causing irreversible eye damage (H318)[4]. |
| Body Protection | Tychem® or equivalent chemical-resistant suit/apron over lab coat | Prevents systemic absorption via accidental spills on clothing, mitigating the risk of acute dermal toxicity (H311)[1]. |
| Respiratory | NIOSH-approved full-face respirator with ABEK (organic vapor/amine) cartridges | Mandatory if handled outside a fume hood. Amines have high vapor pressure and cause severe respiratory tract burns and chemical pneumonitis[4]. |
Operational Workflow & Handling Protocol
Every step in this protocol is designed as a self-validating system to ensure operator safety and chemical integrity.
Step 1: Pre-Operation Environmental Validation
-
Action: Verify the chemical fume hood face velocity.
-
Validation: Use a digital anemometer to confirm a face velocity between 80–120 feet per minute (fpm). Do not open the chemical container until this airflow is verified.
Step 2: Inert Atmosphere Transfer
-
Action: Transfer the diamine using Schlenk line techniques or within a thoroughly purged glovebox.
-
Causality: Diamines are highly hygroscopic and readily absorb carbon dioxide from the air to form nonvolatile carbamate salts, which degrades reagent purity and can clog syringe needles[4].
Step 3: Reaction Execution & Monitoring
-
Action: Keep the fume hood sash as low as possible (below the breathing zone).
-
Validation: Ensure all reaction vessels are securely clamped and equipped with pressure-relief bubblers if heating is required, as thermal decomposition emits highly toxic nitrogen oxides (NOx) and hydrogen chloride gas[2].
Step 4: Decontamination & Equipment Wash
-
Action: Rinse all reusable glassware and transfer syringes with a dilute acidic solution (e.g., 5% acetic acid or 0.1 M HCl) inside the fume hood before transferring them to the general washing area.
-
Causality: This step protonates the residual amine, converting it into a water-soluble, non-volatile ammonium salt, thereby eliminating inhalation hazards during washing[5].
Workflow Visualization
Workflow for handling 1-(2,3-Dichlorophenyl)ethane-1,2-diamine and spill contingencies.
Emergency Response & Spill Management
If a spill or exposure occurs, immediate, mechanistically appropriate action is required:
-
Dermal Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes under a safety shower. Crucial: Do NOT attempt to use chemical neutralizers (like weak acids) directly on the skin. The acid-base neutralization reaction is highly exothermic and will exacerbate the thermal burn on top of the chemical burn[1].
-
Spill Containment: Evacuate non-essential personnel. Do not use combustible absorbents like sawdust, as the heat of reaction can cause ignition. Instead, cover the spill with an inert, acidic liquid-binding material (e.g., sodium bisulfate-treated sand or a commercial acid-binding agent). This neutralizes the amine, suppresses toxic vapor emission, and forms a stable salt for safe collection[5].
Disposal & Environmental Logistics
-
Waste Classification: This compound and its contaminated absorbents must be classified as EPA Hazardous Waste Code D002 (Corrosive) and handled as acutely toxic organic solid/liquid waste[2].
-
Disposal Protocol: Collect all neutralized spill materials and contaminated PPE into a chemically compatible, clearly labeled, high-density polyethylene (HDPE) waste container. Never mix unneutralized diamine waste directly with concentrated acidic waste streams, as this will trigger a violent exothermic reaction.
References
- Flinn Scientific.
- ACROS ORGANICS.
- Carl ROTH.
- Thermo Fisher Scientific.
- TCI Chemicals.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
